This technical guide details the structural identity, synthesis, and application of 6-Formylpicolinic acid hydrochloride , a critical bifunctional pyridine building block. Core Identity & Structural Elucidation Molecular...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural identity, synthesis, and application of 6-Formylpicolinic acid hydrochloride , a critical bifunctional pyridine building block.
Core Identity & Structural Elucidation
Molecular Identity
6-Formylpicolinic acid hydrochloride is a bifunctional pyridine derivative featuring two chemically distinct reactive centers: a carboxylic acid at position C2 and an aldehyde (formyl) group at position C6. This orthogonality makes it a premier scaffold for constructing asymmetric ligands (e.g., terpyridines, pincer ligands) and peptidomimetics.
Property
Detail
IUPAC Name
6-Formylpyridine-2-carboxylic acid hydrochloride
Common Name
6-Formylpicolinic acid HCl
CAS Number
2059941-86-3 (HCl Salt); 499214-11-8 (Free Acid)
Molecular Formula
CHNO · HCl
Molecular Weight
187.58 g/mol (Salt); 151.12 g/mol (Free Acid)
Appearance
Off-white to pale yellow crystalline powder
Solubility
Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc.)
~0.99 (Pyridine N), ~3.5 (COOH)
Structural Architecture
The molecule exists as a hydrochloride salt, where the pyridine nitrogen is protonated. This protonation significantly enhances the electrophilicity of the aldehyde carbon and the stability of the solid form by preventing self-condensation (Schiff base formation between the pyridine nitrogen of one molecule and the aldehyde of another).
Caption: Connectivity of 6-Formylpicolinic acid HCl. Note the 2,6-substitution pattern on the pyridine ring.
Synthetic Pathways
Accessing 6-Formylpicolinic acid requires navigating the redox sensitivity of the aldehyde. Direct oxidation of 2,6-lutidine often leads to over-oxidation (dipicolinic acid). The most reliable route involves a Reduction-Oxidation sequence starting from dimethyl pyridine-2,6-dicarboxylate.
Protocol: The "Mono-Reduction" Strategy
This method ensures high selectivity for the mono-aldehyde.
Mechanism: Sodium borohydride, activated by calcium chloride, selectively reduces one ester group to the alcohol.
Product: Methyl 6-(hydroxymethyl)picolinate.
Step 2: Selective Oxidation
Reagents: SeO
(Selenium dioxide) or MnO (activated).
Conditions: Reflux in dioxane (SeO
) or stirring in DCM (MnO).
Outcome: Conversion of the hydroxymethyl group to the formyl group without affecting the remaining ester.
Step 3: Hydrolysis & Acidification
Reagents: 2N HCl, Acetone/Water.
Procedure: Acid hydrolysis of the ester moiety followed by concentration in the presence of excess HCl yields the hydrochloride salt.
Caption: Synthetic workflow from dipicolinate ester to the target HCl salt via mono-reduction.
Characterization & Quality Control
Validation of the structure relies heavily on NMR to confirm the integrity of the aldehyde (which can hydrate to a gem-diol) and the salt formation.
Spectral Fingerprint (1H NMR in DMSO-d)
Chemical Shift ()
Multiplicity
Integration
Assignment
Notes
10.05
Singlet (s)
1H
-CHO
Diagnostic peak; loss indicates oxidation.
8.45 - 8.55
Multiplet (m)
2H
Pyridine H3/H5
Deshielded by electron-withdrawing groups.
8.20
Triplet (t)
1H
Pyridine H4
Coupling constant J 7.8 Hz.
~13.5
Broad (br)
1H
-COOH
Often broad or invisible due to exchange.
Critical QC Check:
Aldehyde Purity: Check for a small peak ~6.5 ppm (gem-diol form, hydrate) or ~13.0 ppm (over-oxidation to dipicolinic acid).
Salt Stoichiometry: Elemental analysis (Cl content) is required to confirm the mono-hydrochloride form (Theoretical Cl: ~18.9%).
Functional Utility in Drug Discovery
6-Formylpicolinic acid HCl is a "linchpin" molecule in medicinal chemistry, primarily used for:
Schiff Base Ligands: Reaction with primary amines yields tridentate (N,N,O) ligands. These are crucial for synthesizing metallo-drugs (e.g., Ru, Pt complexes) that target DNA or specific enzymes.
Macrocyclization: Used in the synthesis of tetra-azamacrocycles (e.g., cyclen derivatives) for radiopharmaceutical chelators.
Bio-orthogonal Labeling: The aldehyde group reacts specifically with hydrazines or hydroxylamines to form stable conjugates, useful for tagging biomolecules.
Handling & Stability Protocol:
Storage: -20°C under Argon/Nitrogen. The aldehyde is prone to aerobic oxidation to the carboxylic acid.
Hygroscopicity: The HCl salt is hygroscopic. Weigh quickly or in a glovebox.
Reactivity: Avoid strong bases during storage; free-basing the pyridine can accelerate self-condensation.
References
PubChem Compound Summary. "6-Formylpicolinic acid." National Library of Medicine.[1] Link
Bide Pharmatech. "6-Formylpyridine-2-carboxylic acid hydrochloride (CAS 2059941-86-3)."[2] Product Catalog. Link
ResearchGate. "Synthesis and structural characterisation of amides from picolinic acid."[3] Scientific Reports. Link
Sigma-Aldrich. "6-Formylpicolinic acid Product Specification." Merck KGaA. Link
An In-Depth Technical Guide to 6-Formyl-2-pyridinecarboxylic Acid Hydrochloride: Properties, Synthesis, and Applications
Introduction 6-Formyl-2-pyridinecarboxylic acid and its hydrochloride salt represent a class of highly versatile heterocyclic building blocks pivotal in contemporary chemical research. Possessing a unique trifecta of rea...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6-Formyl-2-pyridinecarboxylic acid and its hydrochloride salt represent a class of highly versatile heterocyclic building blocks pivotal in contemporary chemical research. Possessing a unique trifecta of reactive sites—a pyridine nitrogen, an aldehyde, and a carboxylic acid—this molecule offers a rich landscape for chemical modification. The strategic placement of the formyl and carboxyl groups at the 2 and 6 positions allows it to act as a rigid, tridentate chelating ligand or as a scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and critical applications, with a focus on its utility for researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into the causality behind experimental choices and provide validated protocols to empower scientific advancement.
Physicochemical and Spectroscopic Properties
6-Formyl-2-pyridinecarboxylic acid hydrochloride is typically a solid at room temperature. The hydrochloride salt form enhances stability and can improve solubility in certain polar solvents. The protonation of the pyridine nitrogen alters its electronic properties compared to the free base, which can influence its reactivity and coordination behavior.
While detailed spectroscopic data for the HCl salt is not aggregated in public databases, the features can be reliably predicted from the parent compound.
¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), and three aromatic protons on the pyridine ring. The carboxylic acid proton will be a broad singlet, potentially exchanging with solvent.
¹³C NMR: Signals for the carbonyl carbons of the aldehyde and carboxylic acid will be downfield (~190 ppm and ~165 ppm, respectively), along with five distinct aromatic carbon signals.
IR Spectroscopy: Strong C=O stretching vibrations for the aldehyde and carboxylic acid functionalities will be prominent, typically in the 1700-1750 cm⁻¹ region. A broad O-H stretch from the carboxylic acid will also be present.
Synthesis and Purification
The synthesis of 6-formyl-2-pyridinecarboxylic acid typically involves the selective oxidation of a suitable precursor. A common and effective strategy is the oxidation of 6-(hydroxymethyl)-2-pyridinecarboxylic acid or its ester derivative. Manganese dioxide (MnO₂) is a preferred oxidant for this transformation due to its high chemoselectivity for oxidizing allylic and benzylic-type alcohols, leaving the carboxylic acid moiety untouched.
The workflow begins with a precursor which is oxidized to introduce the aldehyde functionality. If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid. Formation of the hydrochloride salt is achieved in the final step by treatment with hydrochloric acid.
Caption: General synthesis workflow for 6-Formyl-2-pyridinecarboxylic Acid HCl.
Experimental Protocol: Synthesis from Methyl 6-(hydroxymethyl)-2-pyridinecarboxylate
This protocol is adapted from established procedures for the selective oxidation of hydroxymethyl pyridine derivatives.[2]
Step 1: Oxidation
To a solution of methyl 6-(hydroxymethyl)-2-pyridinecarboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, ~10 equivalents).
Causality: MnO₂ is used in large excess to drive the reaction to completion. DCM is a good solvent that is inert to the oxidation conditions.
Stir the resulting black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM.
Causality: Celite provides a fine filtration medium that prevents clogging and ensures complete removal of the fine MnO₂ particles.
Combine the filtrates and concentrate under reduced pressure to yield crude methyl 6-formyl-2-pyridinecarboxylate, which can be purified by silica gel chromatography.[2]
Step 2: Hydrolysis and Salt Formation
Dissolve the purified methyl 6-formyl-2-pyridinecarboxylate in a mixture of methanol and water.
Add an aqueous solution of sodium hydroxide (NaOH, ~1.1 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
Carefully acidify the reaction mixture to a pH of ~2-3 using concentrated hydrochloric acid (HCl).
Causality: Acidification serves two purposes: it protonates the carboxylate to form the free carboxylic acid and protonates the pyridine nitrogen to form the hydrochloride salt.
Cool the solution in an ice bath to induce precipitation of the product.
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 6-formyl-2-pyridinecarboxylic acid hydrochloride.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde and carboxylic acid can be selectively addressed under different reaction conditions, making it an ideal scaffold for building molecular complexity.
Caption: Key derivatization reactions of 6-Formyl-2-pyridinecarboxylic Acid.
Carboxylic Acid: This group is readily converted into esters, amides, or an acyl chloride. Amide coupling, facilitated by reagents like TBTU or EDC, is a cornerstone of its use in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.[3][4]
Aldehyde: The formyl group is a versatile handle for reactions such as reductive amination to form secondary amines, reduction to a primary alcohol, or Wittig-type reactions to form alkenes.
Pyridine Ring: The N-atom, along with the adjacent carboxylate and formyl oxygens, forms a powerful tridentate O,N,O-donor pocket, making it an excellent ligand for a wide range of transition metals and lanthanides.
Key Applications in Research and Drug Development
The unique structure of 6-formyl-2-pyridinecarboxylic acid has positioned it as a valuable intermediate in several high-impact research areas.
A. Medicinal Chemistry: Scaffold for Enzyme Inhibitors
Pyridine-based scaffolds are prevalent in a vast number of FDA-approved drugs.[5][6] 6-Formyl-2-pyridinecarboxylic acid serves as an excellent starting point for generating novel therapeutics. A prominent example is its use in the synthesis of telomerase inhibitors.[3][4] In this context, researchers prepared a series of esters and amides by coupling the carboxylic acid with various phenols, thiophenols, and anilines. This strategy allowed for a systematic exploration of the chemical space around the pyridine core, leading to the discovery of potent compounds with significant in vivo tumor suppression activity.[3] The formyl group in these derivatives can act as a hydrogen bond acceptor or a reactive site for covalent modification of the biological target.
B. Coordination Chemistry and Materials Science
As a tridentate ligand, this molecule can coordinate with metal ions to form stable, well-defined complexes. These complexes are investigated for applications in:
Catalysis: The rigid coordination sphere can create a specific environment around a metal center, enabling catalytic transformations.
Luminescent Materials: Complexes with lanthanide ions, such as Terbium(III), have been synthesized and studied for their luminescence properties.
Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand allows it to act as a linker, connecting metal nodes to form porous materials with potential uses in gas storage and separation.
C. Organic Synthesis Intermediate
Beyond its direct applications, the compound is a valuable intermediate for constructing more elaborate heterocyclic systems. The dual functionality allows for stepwise or tandem reactions to build fused ring systems or other complex molecular architectures that are otherwise difficult to access.
Experimental Protocol: Amide Coupling for Derivative Synthesis
This protocol provides a reliable method for synthesizing amide derivatives, a common workflow in drug discovery, based on the principles used in the synthesis of telomerase inhibitors.[4]
Objective: To synthesize N-(4-methoxyphenyl)-6-formylpicolinamide.
In an oven-dried flask under an argon atmosphere, dissolve 6-formyl-2-pyridinecarboxylic acid HCl (1 equivalent) in anhydrous DMF.
Add DIPEA (2.2 equivalents) to the solution and stir for 10 minutes.
Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt and the carboxylic acid proton, allowing the coupling reaction to proceed. Two equivalents are needed for this purpose.
Add TBTU (1.1 equivalents) to the mixture and stir for 20 minutes at room temperature. This is the activation step.
Causality: TBTU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester in situ, which is highly reactive towards nucleophilic attack by the amine.
Add p-anisidine (1.05 equivalents) to the reaction mixture.
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
Causality: The NaHCO₃ wash removes any unreacted acid and byproducts from the coupling reagent. The brine wash helps to remove residual water from the organic phase.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
As a reactive chemical, 6-formyl-2-pyridinecarboxylic acid HCl requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).[7]
Hazard Identification:
GHS Pictogram: GHS07 (Exclamation Mark)
Signal Word: Danger
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[7]
Precautionary Measures:
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][8]
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7]
First Aid:
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[7]
Inhalation: Move person to fresh air. Call a physician if you feel unwell.[7]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[7]
Storage:
Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7]
References
Jew, S. S., Park, B. S., Lim, D. Y., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities . Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]
Jew, S. S., Park, B. S., Lim, D. Y., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities . ResearchGate. [Link]
Wang, X., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch . CCS Chemistry. [Link]
B. Kersting, et al. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set . ElectronicsAndBooks. [Link]
Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes . Molecules, 24(8), 1530. [Link]
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes . pubmed.ncbi.nlm.nih.gov. [Link]
Wawrzyńczak, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives . Molecules, 26(11), 3169. [Link]
Wawrzyńczak, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives . MDPI. [Link]
Das, D., et al. (2004). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures . Dalton Transactions, (16), 2429-2435. [Link]
Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid . Scribd. [Link]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed. [Link]
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . R Discovery. [Link]
An In-depth Technical Guide to 2-Formyl-6-carboxypyridine Hydrochloride and Its Congeners
This guide provides a comprehensive technical overview of 2-Formyl-6-carboxypyridine hydrochloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Formyl-6-carboxypyridine hydrochloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.
Chemical Identity and Nomenclature
Properly identifying a chemical compound is the foundation of all scientific work. 2-Formyl-6-carboxypyridine hydrochloride and its related forms are known by several names, which can sometimes lead to confusion. This section aims to clarify the nomenclature and provide key identifiers.
The core structure is a pyridine ring substituted with a formyl (-CHO) group at the 2-position and a carboxylic acid (-COOH) group at the 6-position. The hydrochloride salt form is of particular interest in pharmaceutical applications.
Synonyms and Alternative Names:
For the Hydrochloride Salt:
6-Formylpyridine-2-carboxylic acid hydrochloride
6-Formylpicolinic acid hydrochloride
For the Free Acid:
6-Formylpyridine-2-carboxylic acid
6-Formylpicolinic acid
2-Carboxy-6-formylpyridine
For the Methyl Ester:
Methyl 6-formylpyridine-2-carboxylate
Methyl 6-formylpicolinate
6-(Methoxycarbonyl)picolinaldehyde
Key Chemical Identifiers:
Compound
CAS Number
Molecular Formula
Molecular Weight
6-Formylpyridine-2-carboxylic acid HCl
2059941-86-3
C₇H₆ClNO₃
187.58 g/mol
6-Formylpyridine-2-carboxylic acid
499214-11-8
C₇H₅NO₃
151.12 g/mol
Methyl 6-formylpyridine-2-carboxylate
69950-65-8
C₈H₇NO₃
165.15 g/mol
Chemical Structure:
Caption: Structure of 6-Formylpyridine-2-carboxylic acid hydrochloride.
Rationale for Use in Drug Development: The Hydrochloride Salt Advantage
In the pharmaceutical industry, the salt form of an active pharmaceutical ingredient (API) is often preferred over the free base or free acid. The decision to use a hydrochloride salt is a strategic one, aimed at optimizing the drug's physicochemical and pharmacokinetic properties.
Key Advantages of Hydrochloride Salts:
Enhanced Solubility: Hydrochloride salts are generally more water-soluble than their corresponding free bases. This is crucial for drug formulation, particularly for oral and parenteral dosage forms, as it can significantly improve dissolution rates and bioavailability.
Improved Stability: The crystalline structure of hydrochloride salts often leads to greater chemical and physical stability. This can extend the shelf life of the drug product and protect it from degradation due to factors like temperature, humidity, and light.
Consistent Crystalline Form: Hydrochloride salts tend to form stable, well-defined crystals. This is advantageous for manufacturing processes, ensuring batch-to-batch consistency and simplifying purification.
Favorable pH Profile: The hydrochloride salt can help to maintain a lower pH in the microenvironment of the dissolving drug particle, which can be beneficial for the absorption of weakly basic drugs in the gastrointestinal tract.
Caption: Workflow of salt formation for improved drug properties.
Synthesis and Manufacturing
The synthesis of 2-Formyl-6-carboxypyridine hydrochloride typically involves a multi-step process. The following outlines a common synthetic route, starting from commercially available precursors.
Synthesis of 6-Formyl-2-pyridinecarboxylic acid (Free Acid)
A common precursor for the synthesis is 2,6-pyridinedimethanol or its derivatives. The synthesis involves selective oxidation reactions.
Step-by-step Protocol:
Selective Oxidation of a Diol: Start with 2,6-pyridinedimethanol. A selective oxidation of one of the primary alcohol groups to an aldehyde can be achieved using a mild oxidizing agent such as manganese dioxide (MnO₂). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or chloroform (CHCl₃) at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Oxidation of the Remaining Alcohol: The resulting 6-(hydroxymethyl)picolinaldehyde is then subjected to a second oxidation to convert the remaining alcohol group to a carboxylic acid. A stronger oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution or Jones reagent (CrO₃ in sulfuric acid and acetone) can be used. Careful control of the reaction conditions is necessary to avoid over-oxidation of the aldehyde group.
Work-up and Purification: After the reaction is complete, the reaction mixture is worked up to remove the oxidizing agent and other impurities. This typically involves filtration, extraction, and acidification to precipitate the carboxylic acid. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
Conversion to 2-Formyl-6-carboxypyridine hydrochloride
The final step is the conversion of the free acid to its hydrochloride salt.
Step-by-step Protocol:
Dissolution: Dissolve the purified 6-formyl-2-pyridinecarboxylic acid in a suitable anhydrous organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.
Addition of HCl: Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol).
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is then collected by filtration, washed with a small amount of the anhydrous solvent to remove any excess HCl, and dried under vacuum.
Caption: Synthetic pathway to 2-Formyl-6-carboxypyridine hydrochloride.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy:
Aldehyd Proton: A characteristic singlet peak is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
Pyridine Protons: The three protons on the pyridine ring will appear as a set of coupled multiplets in the aromatic region (δ 7.5 - 8.5 ppm). The specific coupling pattern will depend on the substitution pattern.
Carboxylic Acid Proton: The carboxylic acid proton is often broad and may exchange with residual water in the solvent. Its chemical shift can vary significantly (δ 10 - 13 ppm) and it may not always be observed.
N-H Proton (in Hydrochloride): The proton on the nitrogen atom in the hydrochloride salt will also be present and may appear as a broad singlet.
¹³C NMR Spectroscopy:
Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons will appear as distinct peaks in the downfield region (δ 160 - 190 ppm).
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120 - 150 ppm).
Typical NMR Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic Absorptions:
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
C=N and C=C Stretch (Pyridine Ring): Multiple sharp absorption bands in the region of 1400-1600 cm⁻¹.
N-H Stretch (Hydrochloride): A broad absorption in the region of 2400-2800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Electrospray Ionization (ESI): This is a suitable ionization technique for this polar molecule.
Expected Molecular Ion Peak: In positive ion mode, the expected [M+H]⁺ peak for the free acid would be at m/z 152.03.
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and the entire carboxyl group (M-45). The aldehyde group may lose a hydrogen radical (M-1) or the formyl group (M-29).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound. A reverse-phase method is typically employed.
Step-by-step Protocol:
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
Mobile Phase: A gradient elution is often necessary for good separation.
Solvent A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water.
Solvent B: Acetonitrile or Methanol.
Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate: A flow rate of 1.0 mL/min is standard.
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm or 270 nm.
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Applications in Research and Development
2-Formyl-6-carboxypyridine and its derivatives are versatile intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Key Research Applications:
Telomerase Inhibitors: Derivatives of 6-formyl-2-pyridinecarboxylic acid have been synthesized and investigated for their potential as telomerase inhibitors.[1][2] Telomerase is an enzyme that is overexpressed in many cancer cells and is a promising target for anticancer drug development. The pyridine scaffold can be elaborated with various side chains to optimize binding to the active site of the enzyme.
Coordination Chemistry: The pyridine nitrogen and the carboxylate group can act as a bidentate ligand, forming stable complexes with various metal ions. These metal complexes have potential applications in catalysis and materials science.
Synthesis of Heterocyclic Compounds: The formyl and carboxylic acid groups are reactive handles that can be used to construct more complex heterocyclic ring systems with potential biological activity.
Caption: Major application areas of 2-Formyl-6-carboxypyridine hydrochloride.
Safety and Handling
As with any chemical, proper safety precautions must be taken when handling 2-Formyl-6-carboxypyridine hydrochloride and its related compounds.
Hazard Identification:
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
Recommended Safety Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-Formyl-6-carboxypyridine hydrochloride is a valuable and versatile building block with significant potential in drug discovery and chemical synthesis. Its hydrochloride salt form offers distinct advantages in terms of solubility and stability, making it particularly suitable for pharmaceutical applications. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective use in research and development. This guide provides a solid foundation of technical knowledge and practical insights to aid scientists in their work with this important compound.
References
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. Available at: [Link][1]
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. Available at: [Link][2]
A Technical Guide to 6-Formylpyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 6-Formylpyridine-2-carboxylic acid, a pivotal bifunctional heterocyclic compound. We delve into its fundamental physicochemical properties, outline a va...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 6-Formylpyridine-2-carboxylic acid, a pivotal bifunctional heterocyclic compound. We delve into its fundamental physicochemical properties, outline a validated synthetic pathway, and explore its significant applications in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced organic building blocks. The guide emphasizes the compound's unique reactivity, stemming from its vicinal aldehyde and carboxylic acid functionalities, which makes it a valuable scaffold for synthesizing complex molecular architectures.
Core Physicochemical Properties
6-Formylpyridine-2-carboxylic acid is a substituted pyridine derivative characterized by the presence of a carboxyl group at the C2 position and a formyl (aldehyde) group at the C6 position. This strategic placement of two distinct reactive functional groups on a rigid aromatic core makes it an exceptionally useful intermediate in organic synthesis.
The compound typically presents as a solid powder. Its key identifiers and properties are summarized in the table below for quick reference.
The synthesis of 6-Formylpyridine-2-carboxylic acid requires a strategic approach to manage the two oxygen-sensitive functional groups. A common and effective method involves the selective oxidation of a more stable precursor, such as 6-(hydroxymethyl)pyridine-2-carboxylic acid or its corresponding ester. The use of a methyl ester derivative, for instance, can protect the carboxylic acid moiety during the oxidation of the alcohol.
Synthetic Rationale
The primary challenge is to oxidize the primary alcohol at the C6 position to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the existing carboxyl group at C2. Manganese dioxide (MnO₂) is a preferred reagent for this transformation as it is a mild and selective oxidizing agent for allylic and benzylic-type alcohols. The workflow below illustrates a reliable two-step process starting from the methyl ester precursor.
Caption: A validated two-step synthetic workflow.
Example Experimental Protocol
The following protocol is based on established methodologies for similar transformations.[3]
Step 1: Oxidation of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
Reaction Setup: In a round-bottom flask, dissolve Methyl 6-(hydroxymethyl)pyridine-2-carboxylate (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or chloroform.
Reagent Addition: Add activated manganese dioxide (MnO₂, ~10 equivalents) to the solution portion-wise. The reaction is heterogeneous, so vigorous stirring is essential.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for 24-48 hours.
Workup: Upon completion, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the solid MnO₂. Wash the filter cake thoroughly with DCM.
Isolation: Concentrate the filtrate under reduced pressure to yield crude Methyl 6-formylpyridine-2-carboxylate, which can be purified by silica gel column chromatography.
Step 2: Hydrolysis to 6-Formylpyridine-2-carboxylic acid
Reaction Setup: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
Reagent Addition: Add lithium hydroxide (LiOH, ~1.5-2.0 equivalents) and stir the mixture at room temperature.
Monitoring: Monitor the hydrolysis by TLC or LC-MS until all the starting material is consumed.
Workup: Carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl). The product should precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 6-Formylpyridine-2-carboxylic acid.
Applications in Chemical Synthesis
The utility of 6-Formylpyridine-2-carboxylic acid lies in the differential reactivity of its two functional groups, allowing for sequential and site-selective modifications. This makes it a powerful building block for constructing complex molecules, particularly in the field of medicinal chemistry.
Bifunctional Reactivity
The aldehyde group is a prime target for nucleophilic attack, readily forming Schiff bases (imines) with primary amines. This reaction is fundamental in dynamic covalent chemistry and for installing diverse side chains. The carboxylic acid can be converted into amides, esters, or other derivatives through standard coupling reactions (e.g., using EDC or HATU). This orthogonal reactivity is the cornerstone of its application as a molecular scaffold.
Caption: Orthogonal reactivity of the title compound.
Role in Medicinal Chemistry
This compound serves as a valuable starting material for synthesizing heterocyclic systems that are prevalent in drug candidates. For example, it can be used to construct fused bicyclic or more complex polycyclic systems through intramolecular condensation reactions. Its structural motif is related to picolinic acid, a known chelating agent, suggesting potential applications in designing metalloenzyme inhibitors or metal-binding drugs.[4] The broader class of pyridine carbaldehydes are precursors to various pharmaceuticals.[5]
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential. 6-Formylpyridine-2-carboxylic acid is classified with the GHS07 pictogram, indicating that it can be an irritant.[2]
Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
6-Formylpyridine-2-carboxylic acid is a high-value chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its defined molecular structure, coupled with the orthogonal reactivity of its formyl and carboxyl groups, provides a robust platform for the rational design and synthesis of novel complex molecules. The synthetic protocols are well-established, and its utility as a bifunctional building block ensures its continued relevance in the development of new pharmaceuticals and functional materials.
References
PubChem, National Center for Biotechnology Information. Ethyl 6-formylpyridine-2-carboxylate. [Link]
Technical Guide & Safety Data Sheet: 6-Formylpyridine-2-carboxylic acid Hydrochloride
Revision: 2.0 (Technical Whitepaper Format) Applicable CAS: 499214-11-8 (Free Acid Parent); Salt form not globally indexed—treated as derivative. Executive Summary & Chemical Identity This guide serves as a hybrid Safety...
Author: BenchChem Technical Support Team. Date: February 2026
Date of Issue: October 26, 2023
Revision: 2.0 (Technical Whitepaper Format)
Applicable CAS: 499214-11-8 (Free Acid Parent); Salt form not globally indexed—treated as derivative.
Executive Summary & Chemical Identity
This guide serves as a hybrid Safety Data Sheet (SDS) and technical whitepaper for 6-Formylpyridine-2-carboxylic acid (also known as 6-Formylpicolinic acid) and its Hydrochloride (HCl) salt .
While the free acid is the standard commercial form, the hydrochloride salt is frequently generated in situ or isolated to improve water solubility and stability during peptide coupling or ligand synthesis. This molecule is a critical bifunctional pyridine building block, possessing both an electrophilic aldehyde (position 6) and a nucleophilic/acidic carboxyl group (position 2).
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[5][6] Continue rinsing.[5][6]
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Risk Assessment Logic
The primary risk is not acute toxicity, but rather chemical burns (due to acidity) and sensitization (aldehydes can be sensitizers). The diagram below illustrates the decision logic for PPE selection.
Caption: Decision matrix for Personal Protective Equipment (PPE) based on the physical state of the reagent.
Physicochemical Profile & Stability
Understanding the stability of this molecule is the "Self-Validating System" for your experiments. If the material has degraded, your downstream synthesis will fail.
Physical Properties
Property
Value / Observation
Appearance
White to off-white crystalline powder.
Melting Point
163–167 °C (Free Acid); HCl salt typically decomposes >180 °C.
Solubility
Free Acid: Soluble in DMSO, MeOH; Sparingly soluble in water.HCl Salt: Highly soluble in water and lower alcohols.
pKa
~2.2 (Carboxylic acid), ~3.5 (Pyridine nitrogen).
Stability: The Aldehyde Vulnerability
The 6-formyl group is highly susceptible to autoxidation to form the di-acid (Dipicolinic acid).
Mechanism: Radical chain reaction with atmospheric oxygen.
Prevention: Store under Argon or Nitrogen .
Hydrate Formation: The aldehyde can form a gem-diol (hydrate) in the presence of water/acid, complicating NMR interpretation (peak shift from ~10 ppm to ~6 ppm).
Handling, Storage & Emergency Protocols
Storage Protocol
Temperature: Store at 2–8 °C (Refrigerate).
Atmosphere: Hygroscopic and air-sensitive. Keep under inert gas.
Container: Amber glass vials (protect from light) with Teflon-lined caps.
Emergency Response
Eye Contact: Flush with water for 15 minutes. The HCl salt is acidic; immediate irrigation is critical to prevent corneal damage.
Spill: Neutralize with Sodium Bicarbonate (NaHCO₃) before sweeping. Do not use combustible materials (sawdust) to absorb acidic spills.
Technical Application: Synthetic Protocols
This section details how to use 6-formylpyridine-2-carboxylic acid HCl in high-value synthesis, specifically Reductive Amination and Ligand Synthesis .
Protocol: Synthesis of Terpyridine-like Pincer Ligands
The aldehyde group allows for rapid condensation with amines to form Schiff bases, which can be reduced to amines.
Workflow Diagram:
Caption: Synthetic pathway for converting 6-formylpicolinic acid into amine-based ligands via reductive amination.
Step-by-Step Methodology
Dissolution: Dissolve 1.0 eq of 6-Formylpyridine-2-carboxylic acid HCl in anhydrous Methanol (MeOH).
Note: If using the HCl salt, add 1.0 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize the salt and free the aldehyde for reaction.
Imine Formation: Add 1.0–1.1 eq of the primary amine. Reflux for 2–4 hours.
Checkpoint: Monitor by TLC. The aldehyde spot should disappear.
Reduction: Cool to 0 °C. Add Sodium Borohydride (NaBH₄) in portions (excess, ~2–3 eq). Stir at room temperature for 12 hours.
Workup: Quench with dilute HCl (careful of gas evolution). Extract with DCM or EtOAc.
Analytical Validation (Self-Validating System)
To ensure the integrity of your starting material before starting a synthesis:
¹H NMR (DMSO-d₆): Look for the diagnostic aldehyde singlet at δ 10.0–10.1 ppm .
Contamination Check: If you see a broad singlet at δ 13.0+ ppm (Carboxylic acid) but NO aldehyde peak, your material has oxidized to Dipicolinic acid.
Hydrate Check: Small peaks around δ 6.0–6.5 ppm indicate the gem-diol hydrate form (common in older samples stored without desiccants).
References
Sigma-Aldrich. (2023). 6-Formylpyridine-2-carboxylic acid Product Sheet & SDS. Link
PubChem. (2023). Compound Summary: 6-Formylpyridine-2-carboxylic acid (CID 14061384). National Library of Medicine. Link
Lara, R. G., et al. (2012). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. Link
Fisher Scientific. (2015). Safety Data Sheet: Hydrochloric Acid (Reference for HCl salt hazards). Link
Suppliers and price of 6-Formylpyridine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to 6-Formylpyridine-2-carboxylic acid hydrochloride for Advanced Research This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 6-Formylpyridine-2-carboxylic acid hydrochloride for Advanced Research
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 6-Formylpyridine-2-carboxylic acid hydrochloride. We will delve into its chemical properties, a detailed synthesis protocol, supplier information, and its critical applications as a versatile building block in modern drug discovery, moving beyond a simple data sheet to explain the scientific rationale behind its use.
Introduction: A Key Scaffold for Enzyme Inhibitors
6-Formylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound distinguished by its pyridine core functionalized with both an aldehyde (formyl) and a carboxylic acid group. This dual functionality makes it an exceptionally valuable scaffold in synthetic chemistry. The carboxylic acid provides a handle for amide bond formation or esterification, while the aldehyde group is reactive towards nucleophiles, enabling the construction of diverse molecular architectures.
Its primary significance in the pharmaceutical and biotechnology sectors lies in its utility as a starting material for the synthesis of novel enzyme inhibitors. Pyridine carboxylic acid isomers have been foundational in developing a wide array of drugs targeting conditions from cancer to metabolic disorders.[1] Specifically, derivatives of 6-Formylpyridine-2-carboxylic acid have shown promise as potent telomerase inhibitors, a key target in oncology research.[2][3] This guide will provide the foundational knowledge necessary to leverage this compound's full potential in your research endeavors.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is critical for its successful application in synthesis and screening. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents compared to its free acid form.
Safety and Handling:
6-Formylpyridine-2-carboxylic acid hydrochloride is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
Synthesis Protocol: From Precursor to Final Product
The synthesis of 6-Formylpyridine-2-carboxylic acid hydrochloride is a multi-step process that requires careful control of reaction conditions. While numerous synthetic routes exist, a common and reliable approach involves the selective oxidation of a commercially available precursor, 6-methylpyridine-2-carboxylic acid. The following protocol is a representative method.
Experimental Protocol: Synthesis of 6-Formylpyridine-2-carboxylic acid
Step 1: Oxidation of 6-Methylpyridine-2-carboxylic Acid to the Aldehyde.
Suspend 6-methylpyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dioxane or acetic acid.
Add a selective oxidizing agent, such as selenium dioxide (SeO₂), (1.1 eq). The use of SeO₂ is a classic method for the oxidation of activated methyl groups to aldehydes.
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the elevated temperature is required to overcome the activation energy for the oxidation.
After completion, cool the reaction mixture to room temperature and filter to remove selenium byproducts.
Concentrate the filtrate under reduced pressure to yield crude 6-Formylpyridine-2-carboxylic acid. The crude product can be purified by recrystallization from an appropriate solvent system like ethanol/water.
Step 2: Formation of the Hydrochloride Salt.
Dissolve the purified 6-Formylpyridine-2-carboxylic acid (1.0 eq) in a minimal amount of anhydrous methanol or diethyl ether.
Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M HCl in diethyl ether) dropwise while stirring at 0 °C. The protonation of the basic pyridine nitrogen by HCl forms the salt.
The hydrochloride salt will precipitate out of the solution.
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum.
The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This self-validating protocol includes a monitoring step (TLC) and a final analytical confirmation, ensuring the integrity of the synthesized compound.
Caption: Synthesis workflow for 6-Formylpyridine-2-carboxylic acid hydrochloride.
Application in Drug Discovery: A Scaffold for Telomerase Inhibitors
The true utility of 6-Formylpyridine-2-carboxylic acid hydrochloride for drug discovery professionals is its role as a versatile building block. The presence of two distinct reactive handles allows for the systematic generation of chemical libraries for screening against biological targets.
A prime example is its use in the development of telomerase inhibitors.[2] Telomerase is an enzyme crucial for the survival of most cancer cells, making it an attractive therapeutic target. Researchers have utilized 6-Formylpyridine-2-carboxylic acid by coupling its carboxylic acid moiety with various phenols, thiophenols, and anilines to create a library of ester and amide derivatives.[2][3] These derivatives can then be screened for their ability to inhibit telomerase activity. The formyl group can be further modified to explore additional chemical space and optimize structure-activity relationships (SAR).
Caption: Drug discovery workflow using the target scaffold.
Suppliers and Procurement
6-Formylpyridine-2-carboxylic acid hydrochloride is a specialized research chemical. While direct, public pricing is often unavailable online, it can be procured from several reputable chemical suppliers who specialize in building blocks for research and development.
Supplier
Website
Notes
Sigma-Aldrich
Offers the free acid (CAS 499214-11-8) and related derivatives. Pricing is typically available upon logging in with an institutional account.
BLD Pharm
Lists 6-Formylpyridine-2-carboxylic acid hydrochloride (CAS 2059941-86-3) in their catalog.[4]
Enamine
A major supplier of screening compounds and building blocks, likely to have this or related structures. The free acid is listed on their store via Sigma-Aldrich.
CymitQuimica
Provides related compounds like the methyl ester, indicating capabilities in this area of chemistry.[7]
Procurement Insight: For novel or specialized compounds, it is standard practice to request a quote directly from the supplier. Pricing will vary based on the requested quantity (mg to kg scales) and required purity. Lead times can also vary, so it is advisable to inquire well in advance of planned experiments.
Conclusion
6-Formylpyridine-2-carboxylic acid hydrochloride is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its defined structure, dual reactivity, and established role in the synthesis of bioactive molecules make it an indispensable building block for medicinal chemists. By understanding its properties, synthesis, and strategic applications, researchers can effectively integrate this compound into their discovery workflows to create novel therapeutics, particularly in the competitive field of enzyme inhibition.
References
Jew, S. et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities . Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]
ResearchGate. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. [Link]
Akram, M. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . Drug Design, Development and Therapy. [Link]
Application Note: Protocols for Reductive Amination with 6-Formylpicolinic Acid
Executive Summary 6-Formylpicolinic acid (6-FPA) is a critical bifunctional building block, primarily utilized in the synthesis of acyclic chelators (e.g., H₂dedpa, H₄octapa) for radiopharmaceuticals ( Ga, Cu, Lu). Its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Formylpicolinic acid (6-FPA) is a critical bifunctional building block, primarily utilized in the synthesis of acyclic chelators (e.g., H₂dedpa, H₄octapa) for radiopharmaceuticals (
Ga, Cu, Lu). Its structure features an electron-deficient pyridine ring, a reactive aldehyde at the C6 position, and a chelating carboxylic acid at C2.
This guide provides two distinct protocols for reductive amination using 6-FPA. Protocol A (Ester-Protected Route) is the industry standard for small molecule synthesis due to superior solubility and purification profiles.[1] Protocol B (Aqueous/Free-Acid Route) is reserved for bioconjugation or water-soluble amines where protection/deprotection steps are undesirable.[1]
Chemical Context & Strategic Considerations
Reactivity Profile
The pyridine nitrogen exerts an electron-withdrawing effect, making the C6-aldehyde highly electrophilic and prone to rapid hydration or oxidation to dipicolinic acid. Consequently, 6-FPA should be stored under inert atmosphere.[1]
The Solubility Paradox
The Problem: 6-FPA exists as a zwitterion in neutral solution.[1] It is sparingly soluble in the non-polar solvents (DCM, DCE) typically favored for reductive amination.[1]
The Solution:
Route A: Mask the carboxylic acid as an ester (methyl, ethyl, or tert-butyl). This restores solubility in organic solvents and prevents the carboxylic acid from quenching the hydride reducing agent.[1]
Route B: Use aqueous buffers (pH 5.0–6.[1]0) to maintain the acid in a soluble state while activating the imine formation.[1]
Reducing Agent Selection
Agent
Solvent System
Selectivity
Recommendation
Sodium Triacetoxyborohydride (STAB)
DCE, THF
High; does not reduce aldehydes rapidly, favoring imines.
Deprotection (Post-Synthesis): Dissolve purified ester in THF/H₂O (1:1), treat with LiOH (2.5 equiv), stir 2h, then acidify to pH 2 to precipitate the final zwitterionic acid.
Protocol B: The Aqueous Free-Acid Route
Application: Direct conjugation to proteins, peptides, or highly polar polyamines.
Mechanism: pH-Controlled Reductive Amination (NaBH₃CN).[1]
Buffer Prep: Prepare a 0.1 M Acetate buffer adjusted strictly to pH 5.5.
Why pH 5.5? At this pH, the amine is partially protonated (maintaining solubility) but has enough free base character to attack the aldehyde. Crucially, NaBH₃CN is stable at pH 5.5, whereas NaBH₄ would decompose.
Dissolution: Dissolve 6-Formylpicolinic acid (1.0 equiv) and the Amine (1.0–1.5 equiv) in the buffer.
Concentration: Keep reactants concentrated (0.1 M – 0.5 M) to favor imine kinetics.[1]
Imine Equilibrium: Stir for 1 hour at room temperature.
Reduction: Add NaBH₃CN (2.0 equiv) as a solid or dissolved in a minimum amount of water.[1]
Reaction: Stir for 12–24 hours.
Workup (Small Molecule):
Acidify to pH 2 with 1M HCl (to decompose excess borohydride).[1]
Apply to a C18 Sep-Pak or SCX (Strong Cation Exchange) cartridge.[1]
Purify via Size Exclusion Chromatography (SEC) or Dialysis to remove excess borohydride and small molecule byproducts.[1]
Analytical Validation & Troubleshooting
Observation
Root Cause
Corrective Action
Low Yield (Route A)
Incomplete Imine Formation
Add activated molecular sieves (4Å) or MgSO₄ to the reaction to scavenge water during imine formation.[1]
Dipicolinic Acid Impurity
Oxidation of Aldehyde
6-FPA oxidizes easily.[1] Purify starting material immediately before use or store under Argon at -20°C.
Over-alkylation
Primary Amine Reactivity
If the product is a secondary amine, it is more nucleophilic than the starting material. Use a large excess of amine (5-10 equiv) if mono-alkylation is the goal.[1]
Ester Hydrolysis (Route A)
Wet Solvents
Ensure DCE is anhydrous.[1] STAB generates acetic acid, which can catalyze hydrolysis if water is present.[1]
References
H2dedpa Synthesis (Ester Route): Ramogida, C. F., et al. "Evaluation of H2CHXdedpa, H2dedpa- and H2CHXdedpa-N,N'-propyl-2-NI ligands for 64Cu(II) radiopharmaceuticals." Dalton Transactions, 2016 , 45, 13082-13090.[2] Link
General STAB Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996 , 61, 3849-3862.[3][4] Link[1]
Green Chemistry Alternative: Sato, S., et al. "One-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane."[3] Tetrahedron, 2004 , 60, 7899-7906.[3] Link[1]
Strategic Synthesis of 2,6-Substituted Pyridines: Exploiting the Bifunctionality of 6-Formylpicolinic Acid
Executive Summary This Application Note details the strategic functionalization of 6-formylpicolinic acid (6-FPA) , a versatile bifunctional building block. Unlike simple pyridines, 6-FPA possesses both an electrophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the strategic functionalization of 6-formylpicolinic acid (6-FPA) , a versatile bifunctional building block. Unlike simple pyridines, 6-FPA possesses both an electrophilic aldehyde at C6 and a nucleophile-receptive carboxylic acid at C2.[1][2] This "push-pull" electronic environment allows for divergent synthesis of high-value scaffolds, including terpyridine ligands , peptidomimetics , and macrocyclic chelators .[2]
This guide provides three validated protocols focusing on chemoselectivity: preserving one functional group while modifying the other.[2]
Strategic Analysis: The "Divergent Node"
The core challenge in using 6-FPA is managing the reactivity of two carbonyl-based groups.[1][2]
C6-Formyl Group: Susceptible to nucleophilic attack (amines, hydrides) and oxidation.[1][2] It is the "soft" electrophile.[2]
C2-Carboxylic Acid: Requires activation (to acid chloride or active ester) to react.[1][2] It is the "hard" electrophile precursor.[2]
Chemoselectivity Rule:
To modify C6 (Aldehyde) first: Use mild acidic conditions (Schiff base formation) or reductive conditions (reductive amination).[1][2] The carboxylic acid typically remains passive or forms a salt.[2]
To modify C2 (Acid) first: Activate the acid as an ester or amide.[2] Crucial: Avoid strong nucleophiles that would simultaneously attack the aldehyde (e.g., Grignards) without prior protection (acetalization).[2]
Synthesis Pathway Diagram
Figure 1: Divergent synthetic pathways starting from 6-formylpicolinic acid.[1][2]
Objective: Synthesis of Schiff base ligands (e.g., for metal coordination) or secondary amines via Reductive Amination.[1][2]
Mechanism: The carboxylic acid is left unprotected; the reaction relies on the higher electrophilicity of the aldehyde.[2]
Dissolution: Suspend 6-FPA (1 mmol, ~151 mg) in anhydrous EtOH (10 mL). Note: The starting material may not fully dissolve until the amine is added.[2]
Imine Formation: Add the primary amine (1.0 equiv).[1][2] If the reaction is sluggish, add 2–3 drops of glacial acetic acid.[2]
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (the aldehyde spot will disappear).[2]
Checkpoint: If the product precipitates upon cooling, filter and wash with cold EtOH. This is the Schiff Base .
Reduction (Optional): To obtain the amine, cool the Schiff base mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 30 minutes. Stir at Room Temperature (RT) overnight.
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1][2] The carboxylic acid moiety may retain the product in the aqueous phase; if so, adjust aqueous pH to ~4–5 (isoelectric point vicinity) to facilitate extraction, or use an ion-exchange resin.
Technical Insight: Using NaBH(OAc)₃ is preferred over NaBH₄ because it is less basic and chemoselective for imines in the presence of the free carboxylic acid.[2]
Protocol B: C2-Functionalization (Amide Coupling)
Objective: Synthesis of 6-formyl-picolinamides.
Challenge: Activating the acid without polymerizing the aldehyde.
Solution: Use of Thionyl Chloride (SOCl₂) generates the acid chloride in situ.[2] The aldehyde is generally stable to SOCl₂ under controlled conditions.[2]
Activation: In a flame-dried flask under inert atmosphere (N₂/Ar), suspend 6-FPA in anhydrous DCM.
Chlorination: Add catalytic DMF, then add SOCl₂ dropwise at 0°C.
Reflux: Warm to reflux (40°C) for 2 hours. The solution should become clear, indicating formation of the acid chloride.
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator). Critical: Do not overheat; the intermediate is reactive.[2] Re-dissolve the residue in fresh anhydrous DCM.
Coupling: Cool the acid chloride solution to 0°C. Slowly add a mixture of the Amine and Et₃N in DCM.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.
Workup: Wash with 1N HCl (to remove unreacted amine) and then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[1][2]
Alternative (Mild): For sensitive substrates, use TBTU or HATU coupling reagents in DMF with DIPEA.[2] This avoids the harsh acidic conditions of SOCl₂.[2]
Protocol C: Protection Strategy (Acetals)
If the aldehyde must be shielded (e.g., during a Grignard reaction on an ester derivative), use this protection step before Protocol B.
Switch to NaBH(OAc)₃ or NaBH₃CN. Ensure imine formation is complete before adding reductant.[1][2]
References
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.
Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/ResearchGate).[1][2]
Context: Describes the coupling of 6-formyl-2-carboxylic acid with phenols and anilines to create bioactive esters/amides.[1][2]
URL:[Link]
Synthesis and structural characterisation of amides from picolinic acid.
Source: Scientific Reports (Nature).[1][2]
Context: Detailed protocols for converting picolinic acid derivatives to amides using Thionyl Chloride (SOCl₂) activation.
URL:[Link][1][2]
Reductive Amination: General Protocols and Mechanism.
Source: Organic Chemistry Portal / Master Organic Chemistry.[1][2]
Context: Standardized conditions for aldehyde-to-amine conversion using borohydride reagents.[1][2]
URL:[Link][1][2]
Chemoselective protection of alkanolamines and bifunctional derivatives.
Source: Green Chemistry (RSC).[1][2]
Context: Strategies for handling molecules with multiple reactive centers (amine/alcohol/acid/aldehyde).[1][2][5]
URL:[Link]
Application Notes & Protocols: Leveraging 6-Formylpyridine-2-carboxylic acid HCl for Advanced Peptide and Protein Conjugation
Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 6-Formylpyridine-2-carboxylic acid HCl in adv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 6-Formylpyridine-2-carboxylic acid HCl in advanced peptide synthesis and bioconjugation. We move beyond simple amide bond formation to explore the molecule's principal utility as a heterobifunctional linker, enabling the creation of exceptionally stable carbon-carbon bonds through the Hydrazino-iso-Pictet-Spengler (HIPS) ligation. This document elucidates the underlying chemical mechanisms, provides step-by-step protocols for payload modification and subsequent bioconjugation, and offers expert insights into reaction optimization and troubleshooting.
Introduction: A Bifunctional Tool for Stable Bioconjugates
In the field of peptide and protein chemistry, the demand for robust, stable, and site-specific conjugation methods is paramount. While traditional peptide coupling reagents are adept at forming amide bonds, these linkages can be susceptible to enzymatic cleavage. 6-Formylpyridine-2-carboxylic acid emerges as a strategic tool not for its role in direct peptide backbone extension, but as a versatile linker. Its structure is uniquely bifunctional:
A Carboxylic Acid Handle: This group allows for straightforward attachment to amine-containing molecules (e.g., payloads, drugs, fluorophores) using standard, well-established peptide coupling chemistry.
An Aromatic Aldehyde Handle: The formyl group is the key to advanced, bioorthogonal ligation strategies. It serves as an electrophilic target for specific nucleophiles, enabling the formation of highly stable conjugates that can withstand harsh physiological conditions.
The primary advantage of incorporating a formylpyridine moiety lies in its ability to participate in the Hydrazino-iso-Pictet-Spengler (HIPS) ligation . This reaction forms a new, stable carbon-carbon bond, a significant improvement over linkages like hydrazones or oximes, which are prone to hydrolysis.[1] The HIPS ligation proceeds rapidly near neutral pH, making it highly compatible with sensitive biological molecules.[1] This methodology is particularly powerful in the generation of site-specific Antibody-Drug Conjugates (ADCs), where linker stability is critical for therapeutic efficacy and safety.[2][3]
The Core Mechanism: From Amide Bond to C-C Bond
The application of 6-formylpyridine-2-carboxylic acid is a two-stage process. First, it is coupled to a payload molecule. Second, the resulting aldehyde-functionalized payload is ligated to a target protein or peptide.
Stage 1: Payload Functionalization via Amide Coupling
The carboxylic acid group of 6-formylpyridine-2-carboxylic acid is activated to react with a primary or secondary amine on a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye). This is a standard peptide coupling reaction. Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are commonly used, often with additives like Oxyma Pure to enhance efficiency and minimize side reactions, such as epimerization.[4][5]
Stage 2: The Hydrazino-iso-Pictet-Spengler (HIPS) Ligation
The HIPS ligation is the cornerstone of this technology. It creates a uniquely stable C–C bond between the aldehyde-functionalized payload and a specifically engineered protein.[3] The protein partner is typically modified to present a hydrazino-indole moiety. A leading method for introducing the reactive aldehyde onto the protein itself involves the chemoenzymatic conversion of a cysteine residue within a specific consensus sequence (CXPXR) to a formylglycine (fGly) residue by the formylglycine-generating enzyme (FGE).[2][3]
The HIPS mechanism proceeds as follows:
Hydrazone Formation: The aldehyde on the payload reacts with the hydrazine on the protein's modified tryptophan residue to form a hydrazone intermediate.
Intramolecular Cyclization: The indole ring of the tryptophan then acts as a nucleophile, attacking the iminium ion of the hydrazone in an intramolecular Pictet-Spengler-type reaction.
Stable C-C Bond Formation: This irreversible cyclization results in a stable, covalent C-C bond, securely linking the payload to the protein.[3]
Diagram: The Hydrazino-iso-Pictet-Spengler (HIPS) Ligation Mechanism
Caption: Reaction flow of the HIPS ligation.
Experimental Protocols
Protocol 1: Functionalization of an Amine-Containing Payload
This protocol describes the coupling of 6-formylpyridine-2-carboxylic acid HCl to a generic amine-containing payload (Payload-NH₂) using EDC/Oxyma chemistry.
1 N HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)
Anhydrous MgSO₄ or Na₂SO₄
HPLC and LC-MS for reaction monitoring and characterization
Procedure:
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve 6-formylpyridine-2-carboxylic acid HCl (1.2 equivalents) and Oxyma Pure (1.2 equivalents) in anhydrous DMF.
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) and stir for 15-20 minutes. The formation of the active ester may cause the solution to change color.[4]
Payload Addition: In a separate flask, dissolve Payload-NH₂ (1.0 equivalent) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the payload's salt form (if any) and the HCl from the starting material.
Coupling Reaction: Add the payload solution dropwise to the activated acid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the starting material (Payload-NH₂) and the formation of the desired product.
Workup:
Remove the DMF under reduced pressure.
Dilute the residue with a suitable organic solvent like ethyl acetate or DCM.
Wash the organic layer sequentially with 1 N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification & Characterization: Purify the crude product by flash column chromatography or preparative HPLC. Confirm the identity and purity of the final aldehyde-functionalized payload by LC-MS and NMR.
Diagram: Payload Functionalization Workflow
Caption: Step-by-step workflow for activating and coupling the linker.
Protocol 2: HIPS Ligation to an Aldehyde-Tagged Protein
This protocol outlines the conjugation of the aldehyde-functionalized payload from Protocol 1 to a protein containing a hydrazino-indole group.
Materials:
Aldehyde-functionalized payload (from Protocol 1)
Hydrazino-indole modified protein (e.g., fGly-tagged antibody modified with a hydrazine-linker)
Size-Exclusion Chromatography (SEC) columns for purification
SDS-PAGE, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry for analysis
Procedure:
Reagent Preparation: Prepare a stock solution of the aldehyde-functionalized payload in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).
Protein Preparation: Prepare the hydrazino-indole modified protein in the reaction buffer at a concentration of 1-10 mg/mL.
Ligation Reaction: Add the aldehyde-functionalized payload stock solution to the protein solution. A typical molar excess is 3-10 equivalents of payload per protein molecule.
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 2-16 hours. The reaction is typically gentle and does not require vigorous agitation.
Monitoring: The reaction can be monitored by mass spectrometry to observe the mass shift corresponding to the covalent addition of the payload.
Purification: Remove unreacted payload and co-solvent by size-exclusion chromatography (e.g., using a desalting column) or tangential flow filtration (TFF), exchanging the protein into a suitable formulation buffer.
Characterization:
Purity: Analyze the purified conjugate by SDS-PAGE to confirm the absence of aggregation and by SEC-HPLC to assess purity and aggregation levels.
Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per protein using HIC-HPLC or Mass Spectrometry.
Confirmation: Confirm the final conjugate mass using LC-MS.
Critical Parameters and Optimization
Successful conjugation requires careful control over several parameters. The following table summarizes key considerations for both stages of the process.
Parameter
Stage 1: Payload Coupling
Stage 2: HIPS Ligation
Rationale & Expert Insights
pH
Not directly controlled, but base (DIPEA) is critical.
Crucial. Optimal range is 6.0 - 7.0 .
DIPEA neutralizes HCl and acids formed, driving the amide coupling forward. The HIPS ligation is fastest near neutral pH, balancing aldehyde reactivity with protein stability.[1][6]
Solvent
Anhydrous aprotic solvents (DMF, DCM).
Aqueous buffers (e.g., PBS), often with <10% co-solvent (e.g., DMSO).
Anhydrous conditions are essential to prevent hydrolysis of the activated acid. Aqueous buffers are required for protein stability; co-solvents aid payload solubility.
Stoichiometry
1.2 eq. of acid/coupling reagents per 1.0 eq. of amine.
3-10 eq. of aldehyde-payload per protein.
A slight excess of activating reagents ensures complete consumption of the valuable payload. An excess of payload in the HIPS step drives the reaction to completion.
Temperature
0 °C to Room Temp.
Room Temp to 37 °C.
Activation is performed cold to minimize side reactions.[4] Ligation is performed at physiological temperatures to increase reaction rate without denaturing the protein.
Reaction Time
12-24 hours
2-16 hours
Amide coupling is generally slower. The HIPS ligation is relatively fast, with significant product formation often observed within a few hours.[6]
Stability
Aldehyde must be protected from oxidation.
The resulting C-C bond is highly stable in plasma.
Perform Stage 1 under an inert atmosphere (N₂ or Ar). The HIPS product is significantly more stable than oxime conjugates.[1]
Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Low Yield in Payload Functionalization (Stage 1)
1. Incomplete activation of the carboxylic acid. 2. Water present in the reaction. 3. Steric hindrance around the amine.
1. Increase equivalents of EDC/Oxyma; allow longer activation time. 2. Use high-quality anhydrous solvents and dry glassware thoroughly. 3. Increase reaction time and/or temperature; consider a less hindered coupling reagent.
No Product Formation in HIPS Ligation (Stage 2)
1. Aldehyde on payload has degraded (oxidized to carboxylic acid). 2. Incorrect pH of the reaction buffer. 3. Inactive protein (hydrazine has degraded).
1. Re-confirm the structure of the aldehyde payload by NMR/MS before use. Store under inert gas. 2. Verify the buffer pH is within the 6.0-7.0 range. 3. Use freshly prepared/modified protein.
Low Conjugation Efficiency (Low DAR)
1. Insufficient excess of aldehyde-payload. 2. Reaction time is too short. 3. Competing side reactions (e.g., reaction with other protein nucleophiles).
1. Increase the molar equivalents of the payload. 2. Extend the incubation time. 3. Ensure the protein's reactive handle is specific; the HIPS reaction is highly selective for aldehydes.
Protein Aggregation after Ligation
1. Co-solvent (e.g., DMSO) concentration is too high. 2. Payload is highly hydrophobic. 3. Extended incubation at elevated temperature.
1. Keep co-solvent concentration below 10% (v/v). 2. Consider redesigning the linker to include hydrophilic components (e.g., PEG). 3. Reduce incubation temperature or time.
References
The Hydrazino-iso-Pictet-Spengler Ligation: a Versatile, Mild, and Efficient Aldehyde Conjugation Strategy to Generate Site-specific, Positionally Programmable Antibody-Drug Conjugates. (2015). American Pharmaceutical Review. [Link]
Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates. Bioconjugate Chemistry, 24(6), 846-51. [Link]
Wright, T. H., et al. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(24), 5556-69. [Link]
Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. (n.d.). Semantic Scholar. [Link]
Drake, P. M., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Bioconjugate Chemistry, 25(7), 1331-41. [Link]
Standard Coupling Procedures. (n.d.). Aapptec Peptides. [Link]
Bartholoma, M., et al. (2010). The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. Inorganica Chimica Acta, 363(12), 2987-2992. [Link]
Pyridine-2-carbaldehyde. (n.d.). In Wikipedia. Retrieved February 14, 2026. [Link]
St. Amant, A. H., et al. (2021). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au, 1(10), 1644-1652. [Link]
Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. (2005). Methods in Molecular Biology, 298, 63-79. [Link]
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2011). Dalton Transactions, 40(24), 6435-44. [Link]
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. (2007). ChemMedChem, 2(1), 93-100. [Link]
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (n.d.). ResearchGate. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab Protocols. [Link]
Catalytic Applications of 6-Formylpyridine-2-Carboxylic Acid Metal Complexes: Application Notes and Protocols
Introduction: The Versatility of 6-Formylpyridine-2-Carboxylic Acid as a Ligand in Catalysis 6-Formylpyridine-2-carboxylic acid is a compelling multifunctional ligand for the design of novel metal-based catalysts. Its un...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of 6-Formylpyridine-2-Carboxylic Acid as a Ligand in Catalysis
6-Formylpyridine-2-carboxylic acid is a compelling multifunctional ligand for the design of novel metal-based catalysts. Its unique architecture, featuring a pyridine nitrogen, a carboxylate oxygen, and a formyl group, offers a versatile platform for coordination to a wide array of transition metals. This tridentate coordination potential allows for the formation of stable metal complexes with well-defined geometries, which is a critical aspect in the development of efficient and selective catalysts. The electronic properties of the pyridine ring, combined with the steric and electronic tunability afforded by the formyl and carboxylate moieties, enable the rational design of catalysts for a variety of organic transformations. This guide provides an in-depth exploration of the potential catalytic applications of metal complexes derived from 6-formylpyridine-2-carboxylic acid, complete with detailed experimental protocols for their synthesis and use.
The strategic placement of the three distinct functional groups in 6-formylpyridine-2-carboxylic acid allows for its participation in several key catalytic processes. The pyridine-carboxylate fragment can act as a robust scaffold for the metal center, influencing its redox potential and Lewis acidity. Simultaneously, the formyl group can either directly participate in the catalytic cycle or serve as a versatile handle for the synthesis of more elaborate ligand systems, such as Schiff bases, through straightforward condensation reactions. This inherent modularity makes these complexes particularly attractive for applications in oxidation, reduction, and carbon-carbon bond-forming reactions.
I. Catalytic Oxidation Reactions
The redox-active nature of many transition metal complexes of 6-formylpyridine-2-carboxylic acid makes them promising candidates for oxidation catalysis. The metal center, stabilized by the ligand, can facilitate electron transfer processes essential for the oxidation of various organic substrates.
A. Mechanistic Considerations in Oxidation Catalysis
The catalytic cycle for oxidation reactions often involves the activation of an oxidant (e.g., molecular oxygen, hydrogen peroxide, or a peracid) by the metal complex. The ligand plays a crucial role in stabilizing the high-valent metal-oxo or metal-peroxo intermediates that are typically involved in the oxygen transfer step to the substrate. The electronic properties of the pyridine ring and the carboxylate group can be fine-tuned to modulate the reactivity of these intermediates, thereby influencing the efficiency and selectivity of the oxidation process.
Caption: Generalized workflow for metal-catalyzed oxidation.
B. Protocol: Synthesis of a Manganese(II) Complex of 6-Formylpyridine-2-Carboxylic Acid for Alkene Epoxidation
This protocol describes the synthesis of a manganese(II) complex and its application in the epoxidation of an alkene, a fundamental transformation in organic synthesis.
Materials:
6-Formylpyridine-2-carboxylic acid
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
Methanol
Triethylamine
Styrene (or other alkene)
meta-Chloroperoxybenzoic acid (m-CPBA)
Dichloromethane (DCM)
Sodium bicarbonate (saturated aqueous solution)
Anhydrous magnesium sulfate
Silica gel for column chromatography
Protocol 1: Synthesis of the Manganese(II) Catalyst
Ligand Dissolution: Dissolve 6-formylpyridine-2-carboxylic acid (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
Deprotonation: Add triethylamine (1.0 mmol) to the solution to deprotonate the carboxylic acid.
Metal Salt Addition: In a separate flask, dissolve MnCl₂·4H₂O (0.5 mmol) in methanol (10 mL).
Complexation: Slowly add the manganese(II) chloride solution to the ligand solution with constant stirring. A precipitate should form.
Reaction and Isolation: Stir the reaction mixture at room temperature for 4 hours. Collect the solid precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum.
Protocol 2: Catalytic Epoxidation of Styrene
Reaction Setup: In a round-bottom flask, dissolve the synthesized manganese(II) catalyst (0.02 mmol) and styrene (1.0 mmol) in dichloromethane (10 mL).
Oxidant Addition: Slowly add a solution of m-CPBA (1.2 mmol) in dichloromethane (5 mL) to the reaction mixture at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the corresponding epoxide.
Catalyst Loading (mol%)
Substrate
Oxidant
Yield (%)
2
Styrene
m-CPBA
>90
2
Cyclohexene
m-CPBA
>85
II. Catalytic Reduction and Hydrogenation
Metal complexes of 6-formylpyridine-2-carboxylic acid are also poised to be effective catalysts for reduction and hydrogenation reactions. The ability of the ligand to stabilize various oxidation states of the metal is key to these transformations. The hydrogenation of carboxylic acids to alcohols is a particularly sustainable process as it generates water as the only byproduct[1].
A. Mechanistic Insights into Hydrogenation
Catalytic hydrogenation typically proceeds through the activation of molecular hydrogen by the metal center, leading to the formation of a metal-hydride species. The substrate then coordinates to the metal center and undergoes migratory insertion of the hydride, followed by reductive elimination to yield the product and regenerate the catalyst. Iridium and rhodium complexes have shown promise in the hydrogenation of carboxylic acids[2].
Caption: Proposed catalytic cycle for hydrogenation.
B. Protocol: Ruthenium-Catalyzed Hydrogenation of a Carboxylic Acid
This protocol details the use of a ruthenium complex of a Schiff base derived from 6-formylpyridine-2-carboxylic acid for the hydrogenation of a carboxylic acid.
Materials:
6-Formylpyridine-2-carboxylic acid
Aniline (or other primary amine)
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
Ethanol
Benzoic acid (or other carboxylic acid)
High-pressure autoclave
Hydrogen gas (H₂)
Protocol 1: In Situ Formation of the Ruthenium-Schiff Base Catalyst
Ligand Synthesis: In a round-bottom flask, combine 6-formylpyridine-2-carboxylic acid (0.5 mmol) and aniline (0.5 mmol) in ethanol (15 mL). Reflux the mixture for 2 hours to form the Schiff base ligand in solution.
Complexation: To the cooled solution of the Schiff base, add RuCl₃·xH₂O (0.5 mmol) and continue to reflux for an additional 4 hours. The formation of the complex is often indicated by a color change. The catalyst can be used in situ or isolated by cooling and filtration.
Protocol 2: Catalytic Hydrogenation
Reaction Setup: In a high-pressure autoclave, place the in situ prepared ruthenium catalyst solution, benzoic acid (5.0 mmol), and additional ethanol to bring the total volume to 50 mL.
Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 bar).
Reaction Conditions: Heat the autoclave to the desired temperature (e.g., 100 °C) and stir for 24 hours.
Work-up and Analysis: After cooling and carefully venting the autoclave, the reaction mixture can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and yield of the corresponding alcohol.
Catalyst
Substrate
H₂ Pressure (bar)
Temperature (°C)
Conversion (%)
Ru-Schiff Base
Benzoic Acid
50
100
>95
Ru-Schiff Base
Acetic Acid
50
100
~80
III. Catalysis via Schiff Base Condensation
The formyl group of 6-formylpyridine-2-carboxylic acid is a prime site for Schiff base formation with primary amines. The resulting Schiff base ligands can coordinate with metal ions through the pyridine nitrogen, the imine nitrogen, and the carboxylate oxygen, creating highly stable and catalytically active complexes. These complexes find extensive use in various catalytic transformations[3][4].
A. The Role of Schiff Base Complexes in Catalysis
Schiff base metal complexes are versatile catalysts due to the ease with which their steric and electronic properties can be tuned by varying the aldehyde and amine precursors[5]. This allows for the optimization of the catalyst for a specific reaction. They have been successfully employed in a wide range of reactions, including oxidation, reduction, and carbon-carbon bond formation.
Caption: Formation and application of Schiff base catalysts.
B. Protocol: Copper-Catalyzed Aerobic Oxidation of Alcohols using a Schiff Base Complex
This protocol outlines the synthesis of a copper(II)-Schiff base complex and its use as a catalyst for the aerobic oxidation of benzyl alcohol.
Materials:
6-Formylpyridine-2-carboxylic acid
2-Aminoethanol
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
Methanol
Benzyl alcohol
Toluene
Oxygen (or air)
Protocol 1: Synthesis of the Copper(II)-Schiff Base Catalyst
Schiff Base Formation: Dissolve 6-formylpyridine-2-carboxylic acid (1.0 mmol) and 2-aminoethanol (1.0 mmol) in methanol (20 mL). Stir the mixture at room temperature for 1 hour.
Complexation: Add a solution of Cu(OAc)₂·H₂O (1.0 mmol) in methanol (10 mL) to the Schiff base solution.
Isolation: Stir the reaction mixture for 2 hours at room temperature. A colored precipitate will form. Collect the solid by filtration, wash with methanol, and dry.
Protocol 2: Catalytic Aerobic Oxidation
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a balloon of oxygen (or open to the air), add the copper(II)-Schiff base catalyst (0.05 mmol), benzyl alcohol (1.0 mmol), and toluene (10 mL).
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours.
Analysis: After cooling, the conversion of benzyl alcohol and the yield of benzaldehyde can be determined by GC analysis using an internal standard.
Catalyst
Substrate
Oxidant
Temperature (°C)
Yield of Aldehyde (%)
Cu-Schiff Base
Benzyl Alcohol
O₂
110
>90
Cu-Schiff Base
Cinnamyl Alcohol
O₂
110
>85
Conclusion and Future Outlook
Metal complexes of 6-formylpyridine-2-carboxylic acid represent a promising and versatile class of catalysts. The strategic arrangement of coordinating atoms and the reactive formyl group provides a robust platform for the design of catalysts for a wide range of organic transformations. The protocols detailed herein provide a starting point for researchers to explore the catalytic potential of these complexes in oxidation, hydrogenation, and other reactions. Future research in this area will likely focus on the development of chiral versions of these catalysts for asymmetric synthesis and their immobilization on solid supports for enhanced recyclability and application in continuous flow processes. The continued exploration of the coordination chemistry and catalytic activity of these complexes will undoubtedly lead to the discovery of new and efficient catalytic systems for sustainable chemical synthesis.
References
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). ChemEngineering, 8(1), 15. [Link]
Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. (2021). Molecular Diversity, 25(1), 171-189. [Link]
Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst. (2024). ChemistrySelect, 9(40), e2024026. [Link]
Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (2015). Chemical Communications, 51(88), 15876-15887. [Link]
Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (2021). ChemRxiv. [Link]
Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (2021). OSTI.GOV. [Link]
Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. (2023). Chemical Society Reviews, 52(2), 530-577. [Link]
Metal Coordination Complexes for Catalytic Application Development. (2025). Journal of Sustainability, Policy, and Practice, 1(3), 216-230. [Link]
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Accounts of Chemical Research, 55(24), 3617-3632. [Link]
Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from furan 3- carboxaldehyde and 3- amino pyridine. (2017). International Journal of Scientific and Research Publications, 7(10), 346. [Link]
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Macmillan Group, Princeton University. [Link]
Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (2017). Der Pharma Chemica, 9(12), 1-6. [Link]
Hydrogenation of carboxylic acids catalyzed by half-sandwich complexes of iridium and rhodium. (2013). Journal of the American Chemical Society, 135(43), 16022-16025. [Link]
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2021). Journal of the Iranian Chemical Society, 18(10), 2459-2490. [Link]
Characterization of Iron RPy2N2 Azamacrocyclic Complexes as Carbon-Carbon Coupling Catalysts. (2024). The Boller Review, 8. [Link]
Metal–Ligand Cooperativity via Exchange Coupling Promotes Iron-Catalyzed Electrochemical CO2 Reduction at Low Overpotentials. (2020). Journal of the American Chemical Society, 142(48), 20431-20443. [Link]
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Accounts of Chemical Research, 55(24), 3617-3632. [Link]
Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. (2021). ResearchGate. [Link]
Expanded ligands: bis(2,2′:6′,2″-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids. (2003). Dalton Transactions, (13), 2646-2652. [Link]
Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). The Journal of Organic Chemistry, 14(1), 14-21. [Link]
Application Note: Chemoselective Esterification of 6-Formylpyridine-2-Carboxylic Acid
[1] Abstract & Scope This technical guide details the procedure for the esterification of 6-formylpyridine-2-carboxylic acid (CAS: 499214-11-8) to yield methyl 6-formylpyridine-2-carboxylate (CAS: 69950-65-8).[1][2] The...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This technical guide details the procedure for the esterification of 6-formylpyridine-2-carboxylic acid (CAS: 499214-11-8) to yield methyl 6-formylpyridine-2-carboxylate (CAS: 69950-65-8).[1][2]
The synthesis presents a specific chemoselectivity challenge: converting the carboxylic acid to an ester without degrading or permanently protecting the sensitive aldehyde (formyl) group at the C6 position.[1] This guide provides two validated protocols:
Method A (Base-Mediated Alkylation): Recommended for laboratory scale (<10g) to ensure maximum aldehyde retention.
Method B (Acid-Catalyzed/Acyl Chloride): Recommended for scale-up (>10g), including critical workup steps to manage acetal formation.
Chemical Context & Strategic Analysis
The Chemoselectivity Challenge
The substrate contains two reactive carbonyl centers:[1]
C2-Carboxylic Acid: The target for esterification.[1]
C6-Formyl (Aldehyde): Susceptible to nucleophilic attack, oxidation, and acetalization.
In standard Fischer esterification (Alcohol + Acid Catalyst), the aldehyde reacts reversibly with the alcohol to form a hemiacetal or acetal (dimethyl acetal in methanol).[1] Failure to address this equilibrium results in product mixtures or incorrect structural assignment.[1]
Key Structural Insight:
In the solid state, 6-formylpyridine-2-carboxylic acid often exists in equilibrium with its cyclic lactol form (pseudo-acid).[1] Esterification "locks" the molecule into the open pyridine structure.[1]
Reaction Pathway Diagram
The following flowchart visualizes the two distinct pathways and the management of the acetal intermediate.
Figure 1: Strategic pathways for esterification. Method A avoids side reactions, while Method B requires a corrective hydrolysis step.
Experimental Protocols
Method A: Base-Mediated Alkylation (Recommended)
Rationale: This method uses Iodomethane (MeI) and a mild base. It proceeds via an SN2 mechanism on the carboxylate.[1] Because no acidic alcohol is present, acetal formation is impossible , preserving the aldehyde directly.[1]
Alkylating Agent: Iodomethane (MeI) (1.5 eq) or Dimethyl Sulfate (DMS)
Base: Potassium Carbonate (K₂CO₃) (1.2 eq) or Cesium Carbonate (Cs₂CO₃)
Solvent: DMF (Anhydrous) or Acetone
Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-formylpyridine-2-carboxylic acid (1.0 g, 6.6 mmol) in anhydrous DMF (10 mL).
Deprotonation: Add solid K₂CO₃ (1.1 g, 7.9 mmol) in one portion. Stir at room temperature (RT) for 15 minutes. The suspension may change color as the carboxylate forms.[1]
Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (0.62 mL, 9.9 mmol) dropwise via syringe.
Safety Note: MeI is a carcinogen and volatile.[1] Use a fume hood.[1]
Reaction: Allow the mixture to warm to RT and stir for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The acid spot (baseline) should disappear, replaced by a less polar spot (Rf ~0.6).[1]
Workup:
Dilute the reaction mixture with EtOAc (50 mL).
Wash with water (3 x 20 mL) to remove DMF and inorganic salts.[1]
Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Usually yields pure product.[1] If necessary, purify via silica flash chromatography (Hexane/EtOAc gradient).
Method B: Thionyl Chloride / Methanol (Scalable)
Rationale: Standard method for generating methyl esters. However, the presence of MeOH and HCl (generated in situ) will convert the aldehyde to a dimethyl acetal.[1] The workup must include an aqueous hydrolysis step to recover the aldehyde.[1]
To confirm the success of the reaction and the integrity of the aldehyde, look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):
Aldehyde Proton (-CHO): Singlet at 10.1–10.2 ppm .
Failure Mode: If this is absent and a signal appears at ~5.5 ppm (CH) with a large singlet at ~3.4 ppm (OMe), you have the acetal .[1] Repeat the acid hydrolysis step.
Methyl Ester (-COOCH₃): Singlet at 4.0–4.1 ppm (3H).
Aromatic Region: Three protons for the pyridine ring (multiplets 7.8–8.2 ppm).[1]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Product is an oil/liquid
Residual solvent (DMF) or Acetal formation
1.[1] Run high-vac to remove DMF.2.[1] Check NMR for acetal; hydrolyze with 1N HCl if found.[1]
Low Yield (Method A)
Incomplete alkylation or hydrolysis of ester
Ensure reagents are anhydrous.[1] Avoid strong aqueous base during workup (esters can hydrolyze).[1]
Low Yield (Method B)
Aldehyde oxidation
Ensure inert atmosphere (N₂/Ar). Old SOCl₂ may contain oxidants; distill before use.[1]
New Spot on TLC (Polar)
Carboxylic acid (Starting material)
Reaction incomplete.[1] Push with more MeI (Method A) or longer reflux (Method B).[1]
References
Vertex AI Search. (2025).[1] Synthesis of methyl 6-formylpyridine-2-carboxylate from 6-formylpyridine-2-carboxylic acid. 3
Preventing oxidation of aldehyde group in 6-formylpyridine-2-carboxylic acid
Welcome to the technical support center for 6-formylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the oxidation...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6-formylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the oxidation of the aldehyde group in this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and reactivity of your compound throughout your experiments.
Introduction: The Challenge of a Bifunctional Molecule
6-Formylpyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science due to its dual functionality. However, the presence of a highly reactive aldehyde group makes it susceptible to oxidation, which can lead to impurities and affect reaction outcomes. This guide provides practical, field-proven insights to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My solid 6-formylpyridine-2-carboxylic acid has changed color over time. Is it degrading?
A: A change in color, such as yellowing, can be an indicator of degradation. The aldehyde group is susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid (pyridine-2,6-dicarboxylic acid).
Recommendation:
Visual Inspection: Note any changes in color and physical state (e.g., clumping).
Analytical Verification: To confirm degradation, you can use techniques like NMR or IR spectroscopy to identify the presence of the carboxylic acid impurity.
Preventative Storage: Always store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1]
Q2: I am observing a new spot on my TLC plate when I dissolve the compound for a reaction. What could it be?
A: The appearance of a new, more polar spot on a TLC plate often indicates the oxidation of the aldehyde to the corresponding carboxylic acid. This can happen relatively quickly in solution, especially if the solvent is not degassed or if the reaction is run in the presence of air.
Troubleshooting Steps:
Solvent Purity: Ensure you are using high-purity, anhydrous, and degassed solvents. Some solvents can contain peroxides or dissolved oxygen that can promote oxidation.
Inert Atmosphere: When preparing your reaction, dissolve the compound under an inert atmosphere.
Antioxidant Addition: For reactions where it is compatible, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution to inhibit radical-mediated oxidation.
Q3: Can I use protecting groups to prevent the oxidation of the aldehyde?
A: Yes, protecting the aldehyde group is a highly effective strategy, especially for multi-step syntheses or when using reagents that could oxidize the aldehyde. The most common protecting groups for aldehydes are acetals.
Key Considerations:
Acetal Formation: Acetals are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.
Compatibility with Carboxylic Acid: The carboxylic acid group in 6-formylpyridine-2-carboxylic acid can complicate acid-catalyzed acetal formation. However, it is generally possible to selectively protect the aldehyde. The carboxylic acid can be temporarily converted to its ester or carboxylate salt to prevent interference.
Stability: Acetals are stable under neutral and basic conditions but are readily cleaved with aqueous acid.
This section provides a more detailed approach to common issues encountered during the handling and use of 6-formylpyridine-2-carboxylic acid.
Issue 1: Degradation During Storage
Root Cause: The primary cause of degradation during storage is exposure to atmospheric oxygen and moisture.
Prevention Protocol:
Parameter
Recommendation
Rationale
Atmosphere
Store under an inert gas (Argon or Nitrogen).
Minimizes contact with oxygen, the primary oxidant.
Temperature
Store at low temperatures (2-8 °C).
Reduces the rate of chemical degradation.
Light
Store in an amber vial or in the dark.
Prevents light-catalyzed oxidation.
Container
Use a tightly sealed, airtight container.
Prevents ingress of moisture and air.
Issue 2: Oxidation in Solution During a Reaction
Root Cause: Dissolved oxygen in solvents, exposure to air during the reaction setup, or the presence of oxidizing reagents can lead to the rapid oxidation of the aldehyde.
Mitigation Strategies:
Solvent Preparation:
Use freshly distilled or commercially available anhydrous solvents.
Degas solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.
Reaction Setup:
Assemble your glassware and flame-dry it under vacuum to remove any adsorbed moisture.
Conduct the reaction under a positive pressure of an inert gas.
Use of Protecting Groups:
If the reaction conditions are harsh or involve oxidants, protect the aldehyde as an acetal.
Experimental Protocols
Protocol 1: Acetal Protection of the Aldehyde Group
This protocol describes the formation of a cyclic acetal to protect the aldehyde group in 6-formylpyridine-2-carboxylic acid.
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-formylpyridine-2-carboxylic acid and toluene.
Add ethylene glycol and a catalytic amount of p-TsOH.
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected compound.
Deprotection: The acetal can be removed by stirring the protected compound in a mixture of acetone and water with a catalytic amount of acid (e.g., HCl or p-TsOH).
Workflow for Acetal Protection and Deprotection
Caption: Workflow for the protection of the aldehyde group as a cyclic acetal.
Mechanistic Insight: Aldehyde Oxidation
The oxidation of an aldehyde to a carboxylic acid can proceed through various mechanisms, often involving radical intermediates, especially in the presence of oxygen.
Caption: Simplified radical mechanism for the autoxidation of an aldehyde.
By understanding these fundamental principles and implementing the recommended protocols, researchers can effectively prevent the undesired oxidation of 6-formylpyridine-2-carboxylic acid, ensuring the integrity of their experiments and the purity of their final products.
References
JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
Khan Academy. (2024, July 29). Acetals as protecting groups | Aldehydes, ketones and carboxylic acids | Chemistry. Retrieved from [Link]
Lee, J. I., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609–612. [Link]
Improving solubility of 6-formylpicolinic acid hydrochloride in organic synthesis
Welcome to the technical support center for 6-formylpicolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to solubil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6-formylpicolinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to solubility challenges encountered during organic synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide & FAQs
Question 1: Why is my 6-formylpicolinic acid hydrochloride exhibiting poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
This is a frequent challenge rooted in the ionic nature of the molecule. 6-Formylpicolinic acid hydrochloride is a salt. The presence of the hydrochloride protonates the pyridine nitrogen, creating a charged species. This ionic character significantly increases the lattice energy of the solid and favors interactions with polar, protic solvents that can solvate both the cation and the chloride anion effectively.
Aprotic solvents like DCM and THF lack the ability to form strong hydrogen bonds and have lower dielectric constants, making them poor solvents for salts. The energy required to break the ionic lattice of the hydrochloride salt is not sufficiently compensated by the solvation energy provided by these solvents.
Question 2: I need to perform a reaction in an aprotic solvent. What are my options to improve the solubility of 6-formylpicolinic acid hydrochloride?
There are several strategies you can employ, ranging from simple adjustments to chemical modifications.
Option A: In-situ Neutralization (Base Addition)
The most direct approach is to convert the hydrochloride salt to its free base form, 6-formylpicolinic acid, which is significantly more soluble in a wider range of organic solvents. This is achieved by adding a stoichiometric amount of a non-nucleophilic base.
Experimental Protocol: In-situ Neutralization
Suspend the 6-formylpicolinic acid hydrochloride in your desired aprotic solvent (e.g., DCM, THF, acetonitrile).
Add one equivalent of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise while stirring.
The formation of a precipitate (triethylammonium chloride or diisopropylethylammonium chloride) is often observed, while the free 6-formylpicolinic acid dissolves.
The resulting solution can then be used directly in your subsequent reaction. If the amine salt precipitate interferes with your reaction, it can be removed by filtration.
Causality: The added base removes the proton from the pyridine nitrogen, neutralizing the positive charge. This significantly reduces the polarity of the molecule, making it more compatible with less polar, aprotic solvents.
Option B: Co-solvent Systems
If complete neutralization is not desirable for your reaction, a co-solvent system can be an effective compromise.[1][2] The addition of a small amount of a polar, protic co-solvent can disrupt the crystal lattice and improve solvation.
Recommended Co-solvents:
Methanol or Ethanol: These can be used in small percentages (e.g., 5-10% v/v) to enhance solubility in solvents like DCM or chloroform.
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents can be effective, but be mindful of their potential reactivity in subsequent steps.
Option C: Temperature Elevation
Gently heating the mixture can provide the necessary energy to overcome the lattice energy of the salt, thereby increasing its solubility. However, it is crucial to consider the thermal stability of 6-formylpicolinic acid hydrochloride and your other reagents. A preliminary stability test at your desired temperature is recommended.
Question 3: What is the best solvent for dissolving 6-formylpicolinic acid hydrochloride without any additives?
For direct dissolution of the hydrochloride salt, polar protic solvents are the most effective.
Less effective than protic solvents but better than less polar aprotic solvents.
Dichloromethane
Aprotic
Very Low
Not recommended without additives.
Tetrahydrofuran
Aprotic
Very Low
Not recommended without additives.
This table provides a general guide. Exact solubilities can vary with temperature and purity.
Question 4: Can I use an aqueous solution of 6-formylpicolinic acid hydrochloride and then extract the compound into an organic phase?
This is a viable strategy, but it requires careful pH control.
Workflow for Phase Transfer:
Caption: Workflow for extracting 6-formylpicolinic acid into an organic solvent.
Explanation: By carefully adjusting the pH of the aqueous solution to the isoelectric point of 6-formylpicolinic acid (around pH 3-4), you neutralize the molecule, making it less water-soluble and more soluble in an organic solvent like ethyl acetate. This allows for efficient extraction.
Question 5: Are there any stability concerns I should be aware of when handling 6-formylpicolinic acid hydrochloride?
6-Formylpicolinic acid and its hydrochloride salt are generally stable under standard laboratory conditions. However, be mindful of the following:
Decarboxylation: At elevated temperatures, particularly in the presence of certain catalysts, decarboxylation can occur.
Aldehyde Reactivity: The formyl group is susceptible to oxidation and can participate in various reactions (e.g., with amines to form imines). Ensure your storage and reaction conditions are compatible. For long-term storage, an inert atmosphere at 2-8°C is recommended.
Visualizing the Solubility Challenge
The following diagram illustrates the equilibrium between the soluble and insoluble forms of 6-formylpicolinic acid in different solvent types.
Caption: Factors influencing the solubility of 6-formylpicolinic acid hydrochloride.
References
Organic Syntheses Procedure. picolinic acid hydrochloride. Available at: [Link]
Curran, D. P., & Lee, C. H. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Analytical chemistry, 79(8), 3045–3051. Available at: [Link]
Tamada, J. A., Kertes, A. S., & King, C. J. (1990). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. United States. Available at: [Link]
Gołdyn, M., & Zięba-Mizgała, A. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118. Available at: [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]
Yadav, P. S., Kumar, V., Singh, U. P., Bhat, H. R., & Mazumder, B. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 4(3), 53-61. Available at: [Link]
Ferreira, O., & Pena, A. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. Available at: [Link]
Hofmann, K., & Axelrod, A. E. (1966). U.S. Patent No. 3,245,998. Washington, DC: U.S. Patent and Trademark Office.
Clegg, W., & Harrington, R. W. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2, 6-dicarboxylic acid. Scientific reports, 5(1), 1-8. Available at: [Link]
Organic Syntheses Procedure. 6-hydroxynicotinic acid. Available at: [Link]
Chromatography Forum. What aprotic solvents is formic acid soluble in?. Available at: [Link]
U.S. Pharmacopeia. (2012). Description and Solubility. First Supplement to USP 35–NF 30. Available at: [Link]
Technical Support Center: 6-Formylpyridine-2-Carboxylic Acid Hydrochloride
Case ID: 6-FPC-HCl-PUR-001 Status: Resolved / Reference Guide Subject: Purification, Stability, and Troubleshooting for 6-Formylpyridine-2-Carboxylic Acid HCl[1] Introduction: The "Deceptive" Intermediate Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 6-FPC-HCl-PUR-001
Status: Resolved / Reference Guide
Subject: Purification, Stability, and Troubleshooting for 6-Formylpyridine-2-Carboxylic Acid HCl[1]
Introduction: The "Deceptive" Intermediate
Welcome to the technical support hub for 6-formylpyridine-2-carboxylic acid hydrochloride (also known as 6-formylpicolinic acid HCl).[1]
This molecule is a critical intermediate for synthesizing terpyridine ligands, chiral catalysts, and peptide deformylase inhibitors. However, it is deceptively difficult to handle. It combines three reactive functionalities:
Aldehyde: Highly reactive (prone to oxidation, hydration, and polymerization).
This guide moves beyond generic protocols to address the specific "pain points" of this molecule: its tendency to form hydrates, its instability on silica gel, and the hygroscopic nature of its hydrochloride salt.
Before attempting purification, you must understand why your sample might be degrading.
The Aldehyde Hydrate Trap
Unlike simple aromatic aldehydes (e.g., benzaldehyde), pyridine aldehydes with electron-withdrawing groups (like the carboxylic acid at position 2) are highly electrophilic. In the presence of moisture and acid (HCl), the aldehyde carbonyl is rarely free . It exists in equilibrium with its gem-diol (hydrate) form.[1]
Symptom: You take an NMR in
or wet and the aldehyde peak at ~10.0 ppm is missing or small.[1] Instead, you see a signal around 6.0–6.5 ppm.
Diagnosis: This is not decomposition; it is the hydrate
Action: Do not discard. The free aldehyde regenerates upon drying or reaction under anhydrous conditions.[1]
Silica Gel Incompatibility[1]
The Problem: Silica gel is slightly acidic and contains surface hydroxyls. 6-formylpyridine-2-carboxylic acid sticks irreversibly to standard silica due to ionic interactions (pyridine salt) and hemiacetal formation (aldehyde + silica OH).[1]
The Result: "Streaking" on TLC, massive yield loss, or elution of the oxidized byproduct (dipicolinic acid).
Visualizing the Stability Pathways
Figure 1: Stability landscape of 6-formylpyridine-2-carboxylic acid.[1] Note that the hydrate is a reversible "storage" form, while oxidation and polymerization are irreversible.
Best for: Removing inorganic salts and polymeric impurities from the crude HCl salt.[1]
The Logic: The hydrochloride salt is polar.[1] It dissolves in hot polar protic solvents (Methanol/Ethanol) but precipitates when cooled or when a non-polar anti-solvent (Ether) is added.[1] This avoids the acidity of silica gel.[1]
Step-by-Step:
Dissolution: Take your crude yellow/brown solid.[1] Add the minimum amount of hot anhydrous methanol (
The Logic: Utilizing the amphoteric nature.[1][2] At pH < 1, it is cationic. At pH 3-4 (isoelectric point), it is zwitterionic/neutral.[1] At pH > 8, it is anionic.
To reform HCl salt: Redissolve in dry ether/dioxane and bubble HCl gas.
Module 3: Troubleshooting & FAQs
Q1: My product is a sticky brown oil instead of a solid. What happened?
A: This is usually due to solvent trapping or oligomerization .[1]
Fix: Triturate (grind) the oil with anhydrous diethyl ether or pentane.[1] If the molecule is intact, it should solidify into a powder while the dark impurities remain in the solvent.[1] If it remains an oil, check NMR; you may have polymerized the aldehyde.
Q2: The NMR spectrum in
shows no aldehyde peak (10 ppm). Did I lose the formyl group?
A: Likely not. In
, the equilibrium shifts entirely to the gem-diol (hydrate) .[1]
Look for: A singlet or doublet around 6.0 – 6.6 ppm .[1] This is the methine proton of the hydrate:
or (molecular sieves treated). The 10 ppm peak should reappear.[1]
Q3: Can I use silica column chromatography?
A: Generally, no for the free acid or HCl salt.
Exception: If you must use chromatography, convert it to the methyl ester first (treat with MeOH/HCl), purify the ester on silica (Hexane/EtOAc), and then hydrolyze back to the acid.
Alternative: Use Reversed-Phase (C18) silica eluting with Water/Acetonitrile (+0.1% TFA).[1]
Q4: The melting point is lower than reported (163-167°C).
A: The HCl salt is hygroscopic.[1] Absorbed water lowers the melting point significantly.[1] Ensure the sample is dried over
under high vacuum for at least 24 hours before measuring MP.
Technical Support Center: Optimal Storage and Handling of 6-Formylpyridine-2-Carboxylic Acid HCl
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 6-formylpyridine-2-carboxylic acid HCl to prevent degradation and ensure e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 6-formylpyridine-2-carboxylic acid HCl to prevent degradation and ensure experimental success.
Core Directive: Understanding the Compound's Sensitivities
6-Formylpyridine-2-carboxylic acid HCl is a heterocyclic building block containing both an aldehyde and a carboxylic acid functional group.[1] This bifunctionality makes it a versatile reagent in organic synthesis, particularly in the preparation of various derivatives with potential biological activities, such as telomerase inhibitors.[2] However, these same functional groups are susceptible to degradation, making stringent storage and handling practices paramount.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-formylpyridine-2-carboxylic acid HCl?
To ensure the long-term stability of 6-formylpyridine-2-carboxylic acid HCl, it is crucial to adhere to the following storage conditions:
Parameter
Recommended Condition
Rationale
Temperature
Store at room temperature or as specified on the product label.[3][4]
Prevents acceleration of degradation reactions that can occur at elevated temperatures.
Ensures any potential off-gassing does not accumulate.
Incompatibilities
Store away from strong oxidizing agents, acids, and bases.[6][10]
Prevents chemical reactions that could degrade the compound.
Q2: I've noticed a change in the physical appearance of my compound. What does this indicate?
Any change in color or texture of the powdered 6-formylpyridine-2-carboxylic acid HCl can be an indicator of degradation. The presence of impurities, often arising from oxidation or hydrolysis, can lead to discoloration.[11] If you observe such changes, it is advisable to perform a purity check before using the material in a critical experiment.
Inconsistent experimental results, such as low yields or the formation of unexpected byproducts, can often be traced back to the quality of the starting materials.
Potential Degradation Pathways
The aldehyde and carboxylic acid moieties of 6-formylpyridine-2-carboxylic acid HCl are the primary sites of degradation.
Caption: Potential degradation pathways for 6-formylpyridine-2-carboxylic acid HCl.
Experimental Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
To verify the purity of your 6-formylpyridine-2-carboxylic acid HCl, a reverse-phase HPLC analysis is recommended.
Objective: To separate and quantify the main compound from any potential impurities.
Materials:
6-formylpyridine-2-carboxylic acid HCl sample
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
HPLC system with a UV detector
Procedure:
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
HPLC Conditions:
Flow rate: 1.0 mL/min
Injection volume: 10 µL
Detection: 254 nm
Gradient Program:
0-2 min: 5% B
2-15 min: Linear gradient from 5% to 95% B
15-18 min: Hold at 95% B
18-20 min: Return to 5% B and equilibrate
Data Analysis: The appearance of significant secondary peaks in the chromatogram indicates the presence of impurities. The purity can be estimated by the relative peak area of the main compound.
Logical Troubleshooting Workflow
If you suspect reagent degradation is affecting your experiments, follow this logical workflow:
Caption: Troubleshooting workflow for experiments involving 6-formylpyridine-2-carboxylic acid HCl.
By implementing these storage, handling, and troubleshooting protocols, you can ensure the integrity of your 6-formylpyridine-2-carboxylic acid HCl and the reliability of your research outcomes.
References
Chemical Label. (n.d.). 6-formylpyridine-2-carboxylic acid hydrochloride.
Spectrum Chemical. (2018, July 23).
Bio. (n.d.). 2,6-Pyridinedicarboxylic acid.
Sigma-Aldrich. (2025, September 27).
CDH Fine Chemical. (n.d.).
TCI Chemicals. (2025, May 30).
Fisher Scientific. (2012, March 29).
AK Scientific, Inc. (n.d.). 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride.
S. S. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences & Research, 8(1), 1-10.
CymitQuimica. (n.d.).
Lee, H. Y., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 771-774.
ResearchGate. (n.d.).
National Center for Biotechnology Information. (n.d.). Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22.
PureSynth. (n.d.). 6-Methylpyridine-2-Carboxylic Acid 98.0%(HPLC). Retrieved from [Link]
MDPI. (2024, September 23). Highly Efficient Degradation of 2-Methylisoborneol by Laccase Assisted by a Micro-Electric Field.
Technical Support Center: Purification Strategies for Reactions Involving 6-Formylpicolinic Acid
Welcome to the technical support center for handling reaction mixtures containing 6-formylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling reaction mixtures containing 6-formylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing unreacted 6-formylpicolinic acid from your reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 6-formylpicolinic acid crucial for my downstream applications?
A1: Residual 6-formylpicolinic acid can interfere with subsequent synthetic steps. The aldehyde group is reactive and can participate in undesired side reactions. The carboxylic acid moiety can act as a proton source or a coordinating ligand, potentially inhibiting catalysts or altering reaction conditions. For biological applications, its presence could lead to off-target effects or toxicity.
Q2: What are the key chemical properties of 6-formylpicolinic acid that I can exploit for its removal?
A2: 6-Formylpicolinic acid possesses two key functional groups that dictate its separation properties:
A Carboxylic Acid: This makes the molecule acidic, with a pKa similar to picolinic acid (pKa ≈ 5.32).[1] This acidity is the primary handle for its removal via acid-base extraction.
An Aldehyde Group: This functional group is susceptible to nucleophilic attack, allowing for its removal via chemical scavenging.
Polarity: The presence of both a carboxylic acid and an aldehyde group on a pyridine ring makes it a relatively polar molecule. This property is leveraged in chromatographic separations.
Q3: I'm seeing a persistent impurity in my NMR that I suspect is 6-formylpicolinic acid. What are its characteristic signals?
A3: While a definitive answer requires a reference spectrum, you can expect to see characteristic signals for the aldehyde proton (likely a singlet between 9-10 ppm) and the aromatic protons on the pyridine ring. The carboxylic acid proton may be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Q4: Can I use distillation to remove 6-formylpicolinic acid?
A4: Distillation is generally not a suitable method. 6-Formylpicolinic acid is a solid with a relatively high melting point (around 137 °C) and is expected to have a high boiling point, making it non-volatile under typical reaction workup conditions.[1]
Troubleshooting Guides: Step-by-Step Protocols and Mechanistic Insights
This section provides detailed protocols for the most common and effective methods to remove unreacted 6-formylpicolinic acid.
This is often the first and most straightforward method to attempt, especially when your desired product is not acidic.
Principle: The acidic proton of the carboxylic acid on 6-formylpicolinic acid will react with a mild aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This salt will then partition into the aqueous phase, leaving your less polar, neutral organic product in the organic phase.[2][3][4]
Problem
Possible Cause
Solution
Incomplete removal of 6-formylpicolinic acid
Insufficient amount of base used.
Increase the number of basic washes. Use a slightly more concentrated basic solution (e.g., 5-10% NaHCO₃).
Emulsion formation during extraction.
Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Low yield of the desired product
Your product may have some acidic character and is being partially extracted into the aqueous basic layer.
Use a weaker base, such as a saturated solution of sodium bicarbonate, which is less likely to deprotonate weakly acidic products. Alternatively, after the basic wash, re-acidify the aqueous layer with dilute HCl and back-extract with an organic solvent to recover any lost product.[5]
Your product is water-soluble.
If your product has significant water solubility, this method may not be suitable. Consider alternative methods like chromatography or chemical scavenging.
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Initial Wash (Optional): Wash the organic layer with water to remove any highly water-soluble impurities.
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, stopper it, and shake gently, venting frequently to release any evolved CO₂ gas.[3] Drain the aqueous layer.
Repeat Basic Wash: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity. Monitor the removal by TLC if possible.
Brine Wash: Wash the organic layer with brine to remove residual water and break any minor emulsions.[6]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Method 2: Flash Column Chromatography
This method is suitable when your desired product has a significantly different polarity than 6-formylpicolinic acid.
Principle: Silica gel is a polar stationary phase. 6-Formylpicolinic acid, being a polar molecule, will have a strong affinity for the silica gel and will elute much slower than a less polar product.
Problem
Possible Cause
Solution
Poor separation (co-elution)
The chosen solvent system (eluent) has incorrect polarity.
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a significant difference in Rf values between your product and the impurity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[2]
Streaking of the impurity on the column
The acidic nature of 6-formylpicolinic acid can cause it to interact strongly and unevenly with the silica gel.
Add a small amount of a modifier to your eluent. For an acidic impurity, adding a small percentage (0.1-1%) of acetic acid or formic acid to the eluent can help to improve the peak shape and elution profile.
Product is retained on the column
The product is too polar for the chosen solvent system.
Increase the polarity of the eluent by increasing the proportion of the more polar solvent. If your product is very polar, consider using a different stationary phase, such as alumina, or reverse-phase chromatography.
TLC Analysis: Develop a TLC solvent system that provides good separation between your desired product and 6-formylpicolinic acid. The Rf of your product should ideally be between 0.2 and 0.4.
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this "plug" and load it onto the top of the column.
Elution: Elute the column with your optimized solvent system, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Method 3: Chemical Scavenging of the Aldehyde
This method is particularly useful if your desired product is sensitive to acidic or basic conditions or if extraction and chromatography are ineffective.
Principle: A scavenger reagent is added to the reaction mixture to selectively react with the aldehyde group of 6-formylpicolinic acid, converting it into a new compound that is easily separated.
Sodium bisulfite adds to the aldehyde to form a water-soluble bisulfite adduct, which can then be removed by an aqueous wash.[7]
Problem
Possible Cause
Solution
Incomplete reaction with the scavenger
Insufficient scavenger or reaction time.
Increase the molar excess of the sodium bisulfite. Allow for a longer reaction time, and gently warm the mixture if your product is stable to heat.
Product reacts with the scavenger
Your product may contain a functional group that is also reactive towards bisulfite.
This method is not suitable if your product has a reactive carbonyl group. Test the stability of your product to the scavenger on a small scale before proceeding.
Reaction with Scavenger: After the primary reaction is complete, add a saturated aqueous solution of sodium bisulfite to the reaction mixture. Stir vigorously for 1-2 hours at room temperature.
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent. The bisulfite adduct of 6-formylpicolinic acid will partition into the aqueous layer.
Separation and Washing: Separate the layers. Wash the organic layer with water and then with brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualizing Your Workflow
To aid in selecting the most appropriate purification strategy, the following decision tree can be used.
Caption: Decision tree for selecting a purification method.
The following diagram illustrates the general workflow for the acid-base extraction method.
Caption: Workflow for acid-base extraction.
References
CHEMCATCH | Product & Service | Otsuka Chemical Co., Ltd. [Link]
Aldehyde Scavenger — Chemicals based on active polyamine compounds. [Link]
REMARKABLE ALDEHYDE SCAVENGERS - Italian Tannery Suppliers. [Link]
US4409375A - Method for scavenging aldehydes - Google P
Aldehydes Scavengers - Presentation Juillet 2014 | PDF | Formaldehyde - Scribd. [Link]
How to remove traces of acidic impurity or water? - ResearchGate. [Link]
Reaction Extraction of Levulinic Acid and Formic Acid from Cellulose Deep Hydrolyzate. [Link]
US10689320B2 - Method for separating formic acid from a reaction mixture by means of extraction - Google P
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. [Link]
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC. [Link]
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]
Response Surface Modelling of Six Organic Acids from Pinellia ternata (Thunb.) Breit by Ultrasound-Assisted Extraction and Its Determination by High-Performance Liquid Chromatography Coupled to Triple Quadrupole Mass Spectrometry - MDPI. [Link]
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. [Link]
Thin Layer Chromatography and Chemometric Studies of Selected Potentilla Species. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
Reducing 6-formylpyridine-2-carboxylic acid (Structure 1 ) to 6-(hydroxymethyl)pyridine-2-carboxylic acid (Structure 2 ) presents a classic "chemoselectivity vs. isolation" paradox.[1] While the reduction of an aldehyde in the presence of a carboxylic acid is chemically straightforward using Sodium Borohydride (NaBH
), the specific electronic and physical properties of this pyridine derivative introduce three critical failure modes:
The Cannizzaro Trap: The electron-deficient pyridine ring makes the aldehyde highly electrophilic. In the basic media generated by borohydride reduction, the aldehyde is prone to base-catalyzed disproportionation (Cannizzaro reaction), yielding the di-acid and the alcohol, drastically lowering yield.
The Zwitterion Solubility Issue: The product is an amino acid analogue (pyridine nitrogen + carboxylic acid). It exists as a zwitterion in neutral media, making it highly water-soluble and difficult to extract into organic solvents, leading to "false" low yields.
The Boron Complexation: Boric acid byproducts form stable, water-soluble complexes with the pyridyl-alcohol moiety, preventing crystallization.
This guide provides a validated protocol to navigate these issues, prioritizing pH control and boron removal .
Reaction Pathways & Failure Modes
The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (Cannizzaro) and Path C (Decarboxylation).
is preferred over LiAlH because it is mild enough to leave the carboxylic acid intact (as a carboxylate salt) while reducing the aldehyde.
Reagents & Stoichiometry
Reagent
Equiv.
Role
Starting Material
1.0
Substrate
NaBH
1.5 - 2.0
Reducing Agent (Excess required to neutralize acid proton)
Methanol (MeOH)
Solvent
Protic solvent ensures rapid reduction
Acetic Acid
Quench
Destroys excess hydride; prevents basicity spike
Step-by-Step Procedure
Dissolution (The "Proton Sponge" Effect):
Dissolve the starting acid in Methanol (0.5 M concentration).
Note: The starting material may not fully dissolve until base is added.
Cool to 0°C in an ice bath. Crucial: Low temperature inhibits the Cannizzaro side reaction.
Addition:
Add NaBH
solid in small portions over 30 minutes.
Observation: Vigorous bubbling (H
gas) will occur immediately as the carboxylic acid proton reacts.
Once the acid is neutralized, the remaining borohydride reduces the aldehyde.
Reaction Monitoring:
Stir at 0°C for 1–2 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1% Acetic Acid) or LC-MS.
Success Marker: Disappearance of the aldehyde peak.
Quenching & Boron Removal (The "Trimethyl Borate" Trick):
Step 4a: Quench carefully with Acetic Acid (to pH ~6). Do not use strong mineral acids (HCl) yet, as they promote decarboxylation if heated.
Step 4b: Concentrate the mixture in vacuo to a residue.
Step 4c (CRITICAL): Add fresh Methanol (50 mL) to the residue and evaporate again. Repeat this 3–4 times.
Mechanism:[2][3][4][5][6] This converts non-volatile borate salts into volatile Trimethyl Borate (
), which is removed by the rotovap. Failure to do this results in a "gummy" product that will not crystallize.
Isolation of the Zwitterion:
Dissolve the residue in a minimum amount of water.
Adjust pH to the Isoelectric Point (pI) (typically pH 3.5–4.5 for picolinic acids).
The product should precipitate.[7][8] If not, use continuous extraction with n-Butanol or purify via ion-exchange resin (Dowex 50W).
Troubleshooting Guide & FAQs
Issue 1: "I have low yield, and I see a dicarboxylic acid byproduct."
Diagnosis:Cannizzaro Reaction.
The reaction medium became too basic/hot. In strong base, the aldehyde disproportionates into the alcohol and the carboxylic acid (2,6-pyridinedicarboxylic acid).
Corrective Action:
Lower Temperature: Maintain 0°C strictly during addition.
Inverse Addition: Dissolve NaBH
in MeOH/buffer and add the substrate solution to it? No, actually, slow addition of NaBH to the substrate is better here to keep the hydride concentration limiting relative to the aldehyde, but the pH must be kept in check.
Buffer: Consider adding a slight excess of acetic acid during the reaction (uncommon with NaBH
as it decomposes) or simply ensuring the reaction doesn't warm up.
Issue 2: "My product is a sticky oil/gum and weighs 150% of the theoretical yield."
Diagnosis:Boron Contamination.
You have trapped sodium borate salts in your zwitterionic product.
Corrective Action:
The Methanol Wash: Re-dissolve the gum in MeOH and rotovap. Repeat until the weight stabilizes.
Ion Exchange: Pass the aqueous solution through a cation exchange resin (H+ form). Elute with dilute Ammonia. The boron washes through; the pyridine sticks and is eluted later.
Issue 3: "I cannot extract the product from the aqueous phase."
Diagnosis:Zwitterion Solubility.
At neutral pH, the molecule is a zwitterion (
and ) and is insoluble in DCM or Ether.
Corrective Action:
Do NOT use DCM.
Salting Out: Saturate the aqueous phase with NaCl and extract with n-Butanol or IPA/CHCl
(1:3) .
Esterification Strategy: If the free acid is not strictly required immediately, treat the crude mixture with MeOH/HCl to form the methyl ester . The ester is easily extracted into DCM. You can hydrolyze it back to the acid later with LiOH.
Workup Logic Flowchart
Use this decision tree to determine the best isolation method based on your lab's capabilities.
References
Selective Reduction of Pyridine Esters/Acids
Title: Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.[9]
A Comparative Technical Guide for Structural Validation
Executive Summary
6-Formylpyridine-2-carboxylic acid (6-FPC) is a critical intermediate in the synthesis of multidentate ligands (e.g., pincer ligands) and metallo-supramolecular polymers. Its structural integrity is defined by two reactive handles: an aldehyde at position C6 and a carboxylic acid at position C2.
For researchers, the hydrochloride salt form presents a unique analytical challenge. The protonation of the pyridine nitrogen (
) and the high electrophilicity of the aldehyde group create a spectrum that is highly sensitive to solvent choice.
This guide compares the spectral performance of 6-FPC HCl across different solvation environments and benchmarks it against common synthetic impurities. It is designed to prevent the common misinterpretation of "missing" aldehyde signals in aqueous media.
Part 1: Sample Preparation & Solvent Selection
The Critical Decision: DMSO-d6 vs. D2O
The choice of solvent is not merely about solubility; it dictates the molecular structure observed in the NMR tube.
Feature
DMSO-d6 (Recommended)
D2O (Caution Required)
Aldehyde Detection
Excellent. Visible as a sharp singlet ~10.0 ppm.
Poor. Aldehyde hydrates to gem-diol; peak shifts to ~6.0 ppm.
Exchangeable Protons
Visible. COOH and NH+ often seen as broad peaks >11 ppm.
Invisible. Rapid exchange with D2O eliminates these signals.
Salt Stability
Maintains ionic pair; shifts are consistent.
pH dependent; shifts vary if buffer is not used.
Experimental Protocol: Optimal Sample Prep
Mass: Weigh 5–10 mg of 6-FPC HCl.
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
Note: Ensure solvent is dry (stored over molecular sieves). Water content >0.1% can catalyze proton exchange, broadening the aldehyde peak.
Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥2.0 seconds to ensure accurate integration of the aldehyde proton, which often has a longer T1 relaxation time.
Part 2: Spectral Analysis & Assignment
1. The Aromatic Region (Pyridine Ring)
The pyridine ring protons (H3, H4, H5) form an AMX or ABX spin system. Due to the electron-withdrawing nature of both the aldehyde and carboxyl groups—amplified by the protonated nitrogen—these signals appear significantly downfield.
H4 (Triplet/Doublet of Doublets): The proton para to the nitrogen. Typically the most upfield of the aromatic signals in this specific substitution pattern, appearing around 8.1 – 8.3 ppm .
H3 & H5 (Doublets): Protons ortho to the substituents. These appear further downfield, typically 8.3 – 8.6 ppm .
Differentiation: H3 (ortho to COOH) and H5 (ortho to CHO) can be distinguished by NOE (Nuclear Overhauser Effect) or HMBC correlations, but generally, the proton ortho to the protonated imine/aldehyde (H5) is often the most deshielded.
2. The Aldehyde vs. Gem-Diol Equilibrium (The "Missing Peak" Phenomenon)
In DMSO-d6, the aldehyde proton is a distinct singlet at ~10.1 ppm . However, in D2O, the electron-deficient carbonyl carbon undergoes nucleophilic attack by water, forming a gem-diol (hydrate).
Reaction:
Aldehyde Signal: Disappears from 10.1 ppm.
Gem-Diol Signal: Appears as a new singlet (or broad peak) in the 6.0 – 6.5 ppm range (methine proton).
Diagram 1: Spectral Logic & Solvent Decision Tree
Caption: Decision tree illustrating the impact of solvent choice on the observable chemical species and spectral features.
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of Organic Chemistry. (Provides mechanistic basis for aldehyde hydration in heteroaromatics).
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison.[3] (Authoritative grounding for pyridine ring shifts).
Nanalysis. To D2O or not to D2O? The effect of solvent on labile protons.[4][5] (Technical note on exchangeable protons).
A Researcher's Guide to the Vibrational Landscape of 6-Formylpicolinic Acid Hydrochloride: An FTIR Spectral Analysis
For researchers and professionals in drug development and materials science, understanding the molecular structure and purity of active pharmaceutical ingredients (APIs) is paramount. 6-Formylpicolinic acid hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, understanding the molecular structure and purity of active pharmaceutical ingredients (APIs) is paramount. 6-Formylpicolinic acid hydrochloride, a versatile building block in organic synthesis, presents a unique spectroscopic challenge due to its combination of a pyridine ring, a carboxylic acid, and an aldehyde functional group, further complicated by the presence of a hydrochloride salt. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) characteristic peaks of this molecule, offering a comparative framework against simpler, related structures to elucidate the vibrational contributions of each functional group.
The Causality Behind the Spectrum: A Functional Group Approach
The FTIR spectrum of 6-formylpicolinic acid hydrochloride is a composite of the vibrational modes of its constituent parts. By dissecting the molecule, we can anticipate the regions of significant absorption and understand the influence of electronic and structural effects on the vibrational frequencies.
The Carboxylic Acid Moiety: A Tale of Two Bonds
The carboxylic acid group is a strong infrared absorber. In 6-formylpicolinic acid hydrochloride, we expect to see:
O-H Stretch: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the stretching of the hydroxyl bond.[1][2] The significant broadening is a hallmark of the strong hydrogen bonding present in the solid state.
C=O Stretch: The carbonyl stretching of the carboxylic acid will appear as a strong, sharp peak. For carboxylic acids, this peak is typically found between 1760 and 1690 cm⁻¹ .[3] Its exact position can be influenced by conjugation and hydrogen bonding.
C-O Stretch and O-H Bend: Look for absorptions in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, corresponding to in-plane O-H bending and C-O stretching, respectively.[2]
The Aromatic Aldehyde: A Distinctive Signature
The formyl group attached to the pyridine ring introduces several characteristic peaks:
C=O Stretch: The aldehyde carbonyl stretch is a very strong and sharp absorption. For aromatic aldehydes, this peak is typically observed in the range of 1710-1685 cm⁻¹ .[4] This is slightly lower than saturated aldehydes due to conjugation with the aromatic ring, which weakens the C=O bond.[5][6]
Aldehydic C-H Stretch: This is a key diagnostic feature for aldehydes. Two weak to medium bands are expected to appear in the 2830-2695 cm⁻¹ region.[1][4] The band around 2720 cm⁻¹ is often particularly useful for identification as it appears in a relatively uncluttered region of the spectrum.[4]
The Pyridine Ring and the Influence of Hydrochloride
The pyridine ring, a heteroaromatic system, will exhibit several characteristic vibrations:
C-H Aromatic Stretch: These stretching vibrations will appear as weak to medium bands above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[1]
C=C and C=N Ring Stretching: Aromatic ring stretching vibrations will produce a series of medium to strong, sharp bands in the 1600-1400 cm⁻¹ region.
Effect of Hydrochloride: The protonation of the pyridine nitrogen to form the hydrochloride salt will have a notable effect. The N-H stretching vibration of the resulting pyridinium ion is expected to appear as a broad band, likely overlapping with the carboxylic acid O-H stretch in the 3300-2500 cm⁻¹ region. Furthermore, N-H bending vibrations may be observed around 1550-1500 cm⁻¹ .
Comparative Analysis: Deconvoluting the Spectrum
To better understand the FTIR spectrum of 6-formylpicolinic acid hydrochloride, it is instructive to compare its expected peaks with those of simpler, related molecules.
Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.
This comparative table highlights the unique spectral features that arise from the combination of functional groups in 6-formylpicolinic acid hydrochloride. The presence of two distinct carbonyl stretching frequencies (one for the carboxylic acid and one for the aldehyde) and the characteristic aldehydic C-H stretches are key identifiers.
Visualizing the Vibrational Modes
The following diagram illustrates the key functional groups and their expected vibrational motions that give rise to the characteristic FTIR peaks.
Figure 1. Molecular structure of 6-formylpicolinic acid hydrochloride with key vibrational modes and their expected FTIR frequencies.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of 6-formylpicolinic acid hydrochloride, the following protocol using the Potassium Bromide (KBr) pellet method is recommended. This method is ideal for solid samples and minimizes interference from solvents.
Gently grind a small amount (1-2 mg) of the 6-formylpicolinic acid hydrochloride sample into a fine powder using the agate mortar and pestle.
In a separate, clean, and dry mortar, place approximately 100-200 mg of FTIR-grade KBr. If necessary, briefly heat the KBr under an infrared lamp to ensure it is completely dry, as moisture will cause a broad absorption band around 3400 cm⁻¹ and a weaker one around 1640 cm⁻¹.
Mixing:
Add the ground sample to the KBr in the mortar.
Thoroughly mix the sample and KBr by grinding with the pestle for several minutes. The goal is to achieve a homogenous mixture with a very fine particle size to minimize scattering of the infrared radiation.
Pellet Formation:
Carefully transfer a portion of the mixture into the pellet-forming die.
Place the die into the hydraulic press.
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, mixing, or pressure.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be at least 4000-400 cm⁻¹.
Data Processing:
The acquired spectrum should be baseline corrected if necessary.
Identify and label the significant absorption peaks.
This detailed analysis, combining theoretical expectations with a comparative framework and a robust experimental protocol, provides researchers with a comprehensive guide to understanding and interpreting the FTIR spectrum of 6-formylpicolinic acid hydrochloride. The unique combination of functional groups in this molecule gives rise to a rich and informative vibrational spectrum, which, when properly analyzed, can serve as a powerful tool for identification, purity assessment, and structural elucidation.
References
Wojcik, J. F., & Stock, T. H. (1988). Aqueous Infrared Studies of the Pyridine Carboxylic Acids. ACS Publications. [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]
University of Calgary. (n.d.). IR: aldehydes. [Link]
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-formylpyridine-2-carboxylic acid
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of a molecule is paramount for its identification, characterization, and quantification. This...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of a molecule is paramount for its identification, characterization, and quantification. This guide provides an in-depth, predictive analysis of the fragmentation pattern of 6-formylpyridine-2-carboxylic acid, a substituted pyridine derivative of interest. In the absence of direct, published experimental spectra for this specific compound, this guide leverages established principles of mass spectrometry and comparative data from structurally related molecules to propose its most probable fragmentation pathways under common ionization techniques like Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).
Introduction: The Structural Context of 6-formylpyridine-2-carboxylic acid
6-formylpyridine-2-carboxylic acid (MW: 151.12 g/mol , Formula: C₇H₅NO₃) presents an interesting case for mass spectral analysis due to the interplay of three key structural features on an aromatic scaffold: a pyridine ring, a carboxylic acid group, and a formyl (aldehyde) group.[1] The pyridine nitrogen provides a site for protonation in positive ion mode, while the carboxylic acid is readily deprotonated in negative ion mode.[2] The fragmentation is therefore expected to be a composite of the characteristic behaviors of aromatic carboxylic acids and aldehydes, modulated by the electron-withdrawing nature of the pyridine ring.
Predicted Fragmentation Pathways under ESI-MS/MS
Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The subsequent fragmentation via CID provides structural information.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive ion mode, protonation is most likely to occur at the pyridine nitrogen, the most basic site in the molecule. The fragmentation of the resulting ion at m/z 152 would likely proceed through several key pathways involving the loss of small neutral molecules.
Key Predicted Fragmentations:
Loss of H₂O (water): A primary and often significant fragmentation pathway for compounds containing a carboxylic acid is the loss of water (m/z 134). This can be envisioned as an intramolecular reaction where the protonated pyridine nitrogen facilitates the elimination.
Loss of CO (carbon monoxide): Aldehydes are known to lose a molecule of carbon monoxide (28 Da) after initial fragmentation.[3][4] This would likely occur from the fragment ion at m/z 134, resulting in an ion at m/z 106.
Loss of COOH (carboxyl radical): Cleavage of the bond between the pyridine ring and the carboxylic acid group can lead to the loss of a carboxyl radical (45 Da), yielding an ion at m/z 107.[3][5]
Loss of CHO (formyl radical): Similarly, cleavage of the bond to the formyl group would result in the loss of a formyl radical (29 Da), producing an ion at m/z 123.[3][4]
Proposed Fragmentation Workflow (Positive Ion Mode)
Caption: Predicted fragmentation of protonated 6-formylpyridine-2-carboxylic acid.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative ion mode, deprotonation will occur at the carboxylic acid, forming a carboxylate anion at m/z 150. The fragmentation of this anion is expected to be dominated by the loss of carbon dioxide.
Key Predicted Fragmentations:
Loss of CO₂ (carbon dioxide): The most characteristic fragmentation of a carboxylate anion is the loss of CO₂ (44 Da), a highly stable neutral molecule.[6] This would result in a prominent fragment ion at m/z 106.
Loss of H (hydrogen radical): Loss of a hydrogen radical from the formyl group could lead to an ion at m/z 149.
Proposed Fragmentation Workflow (Negative Ion Mode)
Caption: Predicted fragmentation of deprotonated 6-formylpyridine-2-carboxylic acid.
Comparative Analysis with Structurally Related Compounds
To substantiate these predictions, it is insightful to compare the expected fragmentation of 6-formylpyridine-2-carboxylic acid with that of simpler, related molecules.
Compound
Key Fragmentation Pathways
Expected Dominant Fragments
Pyridine-2-carboxylic acid
Loss of CO₂ (negative mode) or H₂O and COOH (positive mode).
m/z 78 [M-H-CO₂]⁻ or m/z 106 [M+H-H₂O]⁺
Pyridine-2-aldehyde
Loss of H or CHO radical.
m/z 106 [M-H]⁺ or m/z 78 [M-CHO]⁺
6-formylpyridine-2-carboxylic acid
Combination of above: Loss of H₂O, CO, COOH, CHO (positive mode); Loss of CO₂ (negative mode).
m/z 134, 106 (positive); m/z 106 (negative)
This comparison highlights how the fragmentation pattern of the target molecule is a logical extension of the fragmentation of its constituent functional groups. The presence of both the formyl and carboxylic acid groups introduces competing and sequential fragmentation pathways that are not present in the simpler analogues.
Experimental Protocol for Mass Spectrometric Analysis
To empirically determine the fragmentation pattern of 6-formylpyridine-2-carboxylic acid, the following experimental setup would be employed.
Objective: To acquire high-resolution mass and tandem mass spectra of 6-formylpyridine-2-carboxylic acid in both positive and negative ion modes.
Instrumentation:
A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Sample Preparation: Prepare a 1 mg/mL stock solution of 6-formylpyridine-2-carboxylic acid in methanol. From this, prepare a working solution of 1 µg/mL by diluting with 50:50 methanol:water.
Positive Ion Mode Analysis:
To the working solution, add 0.1% formic acid.
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
Acquire a full scan mass spectrum (MS1) over a range of m/z 50-250 to identify the protonated molecule [M+H]⁺ at m/z 152.12.
Perform a product ion scan (MS/MS) on the precursor ion at m/z 152.12 using a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.
Negative Ion Mode Analysis:
To a fresh aliquot of the working solution, add 0.1% ammonium hydroxide.
Infuse the sample as described above.
Acquire a full scan mass spectrum (MS1) to identify the deprotonated molecule [M-H]⁻ at m/z 150.11.
Perform a product ion scan (MS/MS) on the precursor ion at m/z 150.11 using a range of collision energies.
Data Analysis:
Analyze the resulting spectra to identify the major fragment ions and their relative abundances.
Propose fragmentation pathways consistent with the observed data and known chemical principles.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the mass spectrometric analysis.
Conclusion
This guide provides a theoretically grounded prediction of the mass spectrometric fragmentation pattern of 6-formylpyridine-2-carboxylic acid. By understanding the characteristic behavior of its constituent functional groups and comparing it to related structures, we can anticipate the key fragmentation pathways in both positive and negative ion modes. The proposed experimental protocol offers a clear and robust method for the empirical validation of these predictions. This comprehensive approach, combining theoretical expertise with a practical experimental design, is essential for the confident structural elucidation of novel and complex small molecules in modern chemical research.
References
ResearchGate. Pyridine Aldehydes and Ketones. Available at: [Link]
Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]
University of Arizona. Mass Spectrometry - Examples. Available at: [Link]
Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available at: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available at: [Link]
PubChem. 6-Formylpyridine-2-carboxylic acid. Available at: [Link]
Mass Spectrometry: Fragmentation. Available at: [Link]
PubMed. Mass spectrometric study of some 4-pyrimidine carboxylic acids. Available at: [Link]
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
ResearchGate. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Available at: [Link]
Melting point comparison of 6-formylpyridine-2-carboxylic acid vs hydrochloride salt
The following technical guide compares the thermal properties and solid-state characteristics of 6-Formylpyridine-2-carboxylic acid versus its Hydrochloride (HCl) salt . Executive Summary For researchers utilizing 6-form...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the thermal properties and solid-state characteristics of 6-Formylpyridine-2-carboxylic acid versus its Hydrochloride (HCl) salt .
Executive Summary
For researchers utilizing 6-formylpyridine-2-carboxylic acid (CAS: 499214-11-8) in drug discovery or ligand synthesis, distinguishing between the free acid and its hydrochloride salt is critical for process reproducibility.
Free Acid: Melts at 163–167 °C .[1] It exists as a molecular solid stabilized by intermolecular hydrogen bonding. It is the preferred form for organic coupling reactions (e.g., amide bond formation).
Hydrochloride Salt: Expected to melt at significantly higher temperatures (>200 °C with decomposition), following the trend of its homolog, picolinic acid hydrochloride (MP: 210–212 °C). The salt form exhibits higher water solubility but poses stability risks due to the acid-sensitivity of the 6-formyl (aldehyde) moiety.
Physicochemical Property Comparison
The following table synthesizes experimental data and structural properties.
Feature
6-Formylpyridine-2-carboxylic Acid (Free Acid)
6-Formylpyridine-2-carboxylic Acid HCl (Salt)
CAS Number
499214-11-8
2059941-86-3
Melting Point
163 – 167 °C [1]
> 200 °C (Decomp.) [Predicted based on Homologs]
Physical Form
White to off-white crystalline powder
White/Pale Yellow Hygroscopic Solid
Lattice Type
Molecular Crystal (H-Bonding Network)
Ionic Lattice (Cation-Anion Electrostatics)
Solubility
Soluble in DMSO, Methanol, dilute Base
Highly Soluble in Water; Sparingly in Et₂O
pKa (approx)
~3.5 (COOH), ~5.2 (Pyridine N)
N/A (Fully protonated)
Stability Risk
Oxidation of aldehyde to carboxylic acid
Acid-catalyzed hydration of aldehyde (gem-diol)
Scientific Analysis: The Melting Point Divergence
As a Senior Application Scientist, it is vital to understand why these values differ. The melting point is a direct function of the energy required to disrupt the crystal lattice.
A. The Free Acid (Molecular Lattice)
The free acid (6-formylpicolinic acid) likely adopts a zwitterionic character or a strong intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. However, the dominant lattice forces are dipole-dipole interactions and intermolecular hydrogen bonds .
Upon protonation with HCl, the pyridine nitrogen becomes a pyridinium cation (
), and the chloride ion () serves as the counterion. The solid state is maintained by strong electrostatic (Coulombic) forces .
Energy Barrier: High.
Result: Ionic salts of pyridine carboxylic acids typically do not melt cleanly; they decompose at high temperatures (often >200 °C).
Homolog Validation: Picolinic acid (parent) melts at ~136 °C, while Picolinic acid HCl melts at 210–212 °C [2]. We apply this validated trend to the 6-formyl derivative.
C. The Aldehyde Instability Factor
The "6-formyl" group adds a layer of complexity. In the presence of strong acid (HCl) and trace moisture, the aldehyde carbonyl is prone to forming a gem-diol (hydrate).
This hydration can disrupt the crystal lattice, leading to broad melting ranges or "softening" behavior in the salt form that is not observed in the anhydrous free acid.
Comparing reactivity of 6-formylpicolinic acid vs 2,6-pyridinedicarboxaldehyde
Topic: Comparing reactivity of 6-formylpicolinic acid vs 2,6-pyridinedicarboxaldehyde Content Type: Publish Comparison Guide Executive Summary In the architecture of functional ligands and supramolecular assemblies, the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing reactivity of 6-formylpicolinic acid vs 2,6-pyridinedicarboxaldehyde
Content Type: Publish Comparison Guide
Executive Summary
In the architecture of functional ligands and supramolecular assemblies, the pyridine ring serves as a ubiquitous scaffold. However, the choice between 2,6-pyridinedicarboxaldehyde (2,6-PDA) and 6-formylpicolinic acid (6-FPA) represents a fundamental decision between symmetry and orthogonality .[1][2]
This guide analyzes the reactivity profiles of these two critical intermediates. While 2,6-PDA acts as a symmetric "linker" dominant in macrocyclization, 6-FPA serves as a "terminator" or "anchor," offering dual-mode reactivity (electrophilic aldehyde + nucleophilic/acidic carboxylate) essential for desymmetrized pincer ligand synthesis.[1][2]
Structural & Electronic Profiling
The reactivity divergence stems from the electronic push-pull effects on the pyridine ring.[2]
Unlike 2,6-PDA, which presents two identical reactive faces, 6-FPA possesses a "Janus" character.[2] The carboxylic acid at position 2 exerts an inductive (-I) effect that activates the aldehyde at position 6 toward nucleophilic attack.[1][2] However, in the presence of amines, the acid moiety can form a salt (ammonium carboxylate), potentially retarding the condensation unless pH is carefully controlled.
Synthetic Utility & Reactivity Patterns[2][3]
A. Schiff Base Condensation (The Core Differentiator)
The most common application for both molecules is imine formation.[2]
2,6-PDA (The Macrocycle King): Due to its symmetry, 2,6-PDA is the gold standard for [2+2] or [1+1] macrocyclizations with diamines.[2] The reaction kinetics are generally fast because both aldehyde sites are unhindered and highly electrophilic.[2]
6-FPA (The Desymmetrization Tool): 6-FPA is used when "head-to-tail" directionality is required.[1][2] It is the precursor of choice for unsymmetrical pincer ligands (e.g., NNO or NNC ligands).[2] The reaction requires stoichiometric precision to prevent polymerization.[2]
B. Redox Stability[1][2]
Oxidation: 2,6-PDA is an intermediate oxidation state.[1][2] It readily oxidizes in air to 6-FPA, and eventually to 2,6-dipicolinic acid.[2]
Thermal: 6-FPA is susceptible to decarboxylation at high temperatures, particularly in the presence of metal catalysts, converting to picolinaldehyde.[2]
Visualizing Reactivity Pathways[1][2]
The following diagram illustrates the divergent synthetic pathways accessible from these two starting materials.
Dissolution: Dissolve 6-FPA in MeOH (0.1 M). Note: If the solution is cloudy, mild heating (40°C) is permissible.[2]
Addition: Add the aniline dropwise. Crucial: Do not add the aniline all at once; a high local concentration of amine can lead to salt formation with the carboxylic acid before the imine condensation occurs.
Catalysis: Add 2-3 drops of formic acid. The acid catalyst activates the aldehyde carbonyl.[2]
Reflux: Stir at reflux for 6 hours.
Precipitation: Cool to 0°C. The Schiff base product often precipitates as a yellow solid due to the zwitterionic nature of the product (Imine N...HOOC H-bond).[2]
Purification: Filter and wash with cold MeOH/Ether (1:1).
Protocol B: Macrocyclization (Using 2,6-PDA)
Objective: Synthesis of a [2+2] Schiff base macrocycle.
Template Effect: Dissolve 2,6-PDA in Ethanol. (Optional: Add 0.5 eq of a metal salt like
or to act as a template ion, organizing the reactants).[2]
Mixing: Add the diamine solution slowly at room temperature.
Observation: A rapid color change (usually yellow/orange) indicates bis-imine formation.[1][2]
Isolation: The macrocycle will precipitate over 12 hours.[2]
Self-Validation: If the product is soluble, the reaction has likely failed (oligomers formed).[2] Insoluble precipitate usually indicates successful macrocyclization.[1][2]
Coordination Chemistry: The Chelate Effect
The choice of ligand precursor dictates the geometry of the resulting metal complex.
Caption: Coordination modes: 6-FPA derivatives form anionic pincers with strong sigma-donor character, stabilizing high oxidation states.[1][2]
References
Synthesis of Unsymmetrical Pincer Ligands
Moussa, J., et al. "Synthesis of unsymmetrical NCN' and PCN pincer palladacycles and their catalytic evaluation." Organic Chemistry Frontiers, 2014.[2]
Macrocyclization Kinetics & 2,6-PDA
Nelson, J., et al. "Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy."[2] Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2022.[2]
Solubility & Physical Properties of Picolinic Acid Derivatives
Lazzarini, A., et al. "Solubility and Crystallization Studies of Picolinic Acid."[4] MDPI Processes, 2023.
A Comparative Guide to the UV-Vis Absorption Spectra of 6-Formylpyridine-2-Carboxylic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption spectra of metal complexes incorporating the versatile l...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption spectra of metal complexes incorporating the versatile ligand, 6-formylpyridine-2-carboxylic acid. By examining the spectral shifts upon coordination with various metal ions, this document aims to equip researchers with the foundational knowledge to understand and leverage these properties in fields ranging from catalysis to the design of novel therapeutic agents.
Introduction: The Unique Coordination Chemistry of 6-Formylpyridine-2-Carboxylic Acid
6-Formylpyridine-2-carboxylic acid is a heterocyclic compound of significant interest in coordination chemistry. Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a formyl group, presents multiple coordination sites. This allows it to act as a versatile chelating agent, forming stable complexes with a wide array of metal ions. The interplay between the pyridine nitrogen, the carboxylate oxygen, and the formyl oxygen atoms dictates the coordination geometry and, consequently, the electronic properties of the resulting metal complexes.
The UV-Vis absorption spectra of these complexes are particularly informative. The electronic transitions within the ligand itself are sensitive to the coordination environment. Upon complexation with a metal ion, characteristic shifts in the absorption maxima (λmax) are observed. These shifts provide valuable insights into the nature of the metal-ligand bonding and the overall structure of the complex.
Comparative UV-Vis Spectral Analysis
The UV-Vis spectrum of a coordination compound reveals electronic transitions between molecular orbitals. For complexes of 6-formylpyridine-2-carboxylic acid, the observed absorption bands can be broadly categorized into two types:
Intra-ligand Transitions (π → π and n → π):** These transitions occur within the electronic system of the 6-formylpyridine-2-carboxylic acid ligand. They are typically observed in the ultraviolet region and are influenced by the coordination to the metal ion.
Charge-Transfer Transitions (LMCT and MLCT): These involve the transfer of an electron between the ligand and the metal ion. Ligand-to-metal charge transfer (LMCT) bands arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital. Conversely, metal-to-ligand charge transfer (MLCT) bands result from the excitation of an electron from a metal-based orbital to a ligand-based orbital. These transitions are often intense and can extend into the visible region, contributing to the color of the complexes.
The coordination of 6-formylpyridine-2-carboxylic acid to a metal ion typically leads to a bathochromic (red) shift of the intra-ligand π → π* transitions. This is attributed to the stabilization of the ligand's π* orbitals upon coordination. The position and intensity of charge-transfer bands are highly dependent on the nature of the metal ion, including its identity, oxidation state, and the geometry of the complex.
While specific experimental data for a wide range of 6-formylpyridine-2-carboxylic acid metal complexes is not extensively compiled in a single source, we can infer general trends from related pyridine-carboxylate systems. For instance, in Schiff base complexes derived from pyridine-2-carboxaldehyde, the n→π* transition of the azomethine group is sensitive to coordination.[1] Similarly, lanthanide complexes with conjugated pyridine carboxylate ligands show new absorption peaks upon complexation, indicating a change in the ligand's electronic environment.[2]
Table 1: Representative UV-Vis Absorption Data for Related Pyridine Carboxylate Metal Complexes
Metal Ion
Ligand System
λmax (nm)
Transition Assignment
Reference
Cu(II)
Schiff base of furan 3-carboxaldehyde and 3-aminopyridine
Note: This table presents data for structurally related compounds to illustrate general trends. Direct experimental data for a comprehensive series of 6-formylpyridine-2-carboxylic acid complexes is needed for a precise comparison.
Experimental Protocols
Synthesis of a Representative Metal Complex: Copper(II) bis(6-formylpyridine-2-carboxylate)
This protocol describes a general method for the synthesis of a copper(II) complex with 6-formylpyridine-2-carboxylic acid, adapted from procedures for similar pyridine-carboxylate complexes.[4][5][6]
Materials:
6-formylpyridine-2-carboxylic acid
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
Methanol
Deionized water
Sodium hydroxide (NaOH) solution (0.1 M)
Procedure:
Dissolve 6-formylpyridine-2-carboxylic acid (2 mmol) in 20 mL of methanol. If necessary, gently warm the mixture to aid dissolution.
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of deionized water.
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
Adjust the pH of the resulting solution to approximately 5-6 by the dropwise addition of 0.1 M NaOH solution. A precipitate should begin to form.
Continue stirring the mixture at room temperature for 2-3 hours to ensure complete reaction.
Collect the precipitate by vacuum filtration and wash it with small portions of cold methanol and then deionized water to remove any unreacted starting materials.
Dry the resulting solid in a desiccator over anhydrous calcium chloride.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of a Copper(II) complex.
UV-Vis Spectroscopic Analysis
This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of a synthesized metal complex.
Materials and Equipment:
Synthesized metal complex
Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide - DMF)
UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Procedure:
Prepare a dilute stock solution of the metal complex in a suitable spectroscopic grade solvent. The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0 AU.
Calibrate the spectrophotometer by running a baseline with the pure solvent in both the sample and reference cuvettes.
Fill a clean quartz cuvette with the sample solution.
Place the cuvette in the sample holder of the spectrophotometer.
Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).
Record the spectrum and identify the wavelengths of maximum absorbance (λmax).
Diagram of the UV-Vis Analysis Workflow:
Caption: Workflow for UV-Vis spectroscopic analysis.
Theoretical Basis of Electronic Transitions
The electronic transitions observed in the UV-Vis spectra of transition metal complexes can be rationalized using Ligand Field Theory (LFT). LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. In an octahedral complex, for example, the five degenerate d-orbitals of the metal ion are split into two energy levels: a lower-energy t2g set and a higher-energy eg set. The energy difference between these levels is denoted as Δo (the crystal field splitting energy).
The absorption of light can promote an electron from a t2g orbital to an eg orbital, resulting in a d-d transition. The energy of this transition corresponds to the energy of the absorbed photon and is directly related to Δo. The magnitude of Δo is influenced by the nature of the metal ion and the ligands.
In the case of 6-formylpyridine-2-carboxylic acid complexes, the pyridine nitrogen and carboxylate oxygen atoms act as σ-donors and potentially π-acceptors or π-donors, influencing the splitting of the d-orbitals. The formyl group can also participate in coordination, further modifying the electronic structure.
The intense charge-transfer bands arise from transitions between molecular orbitals that are predominantly ligand in character and those that are predominantly metal in character. The energy of these transitions is dependent on the relative energies of the ligand and metal orbitals. For instance, a metal ion that is easily reduced and a ligand that is easily oxidized will exhibit a low-energy LMCT band.
Diagram of Metal-Ligand Coordination and Electronic Transitions:
Caption: Coordination and electronic transitions in metal complexes.
Conclusion
The UV-Vis absorption spectra of 6-formylpyridine-2-carboxylic acid metal complexes offer a powerful tool for probing their electronic structure and coordination environment. The shifts in intra-ligand and the appearance of charge-transfer bands upon complexation provide a spectroscopic signature that is characteristic of the metal ion and the resulting complex geometry. A systematic comparison of these spectra across a series of metal ions can elucidate trends in metal-ligand interactions and inform the rational design of new complexes with tailored photophysical and chemical properties. Further research dedicated to the synthesis and comprehensive spectroscopic characterization of a wider range of these complexes is crucial for unlocking their full potential in various scientific and technological applications.
References
S. Jisha and I. Isac, "Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from," International Journal of Engineering Science and Computing, vol. 7, no. 10, pp. 14847-14851, 2017.
S. Y. Na, et al., "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities," Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 4, pp. 609-612, 2003. [Link]
S. Caglar, et al., "New copper(II) complexes including pyridine-2,5-dicarboxylic acid: synthesis, spectroscopic, thermal properties," Journal of Coordination Chemistry, vol. 69, no. 16, pp. 2482-2494, 2016. [Link]
W. Wang, et al., "Synthesis and Structure of the Copper Complex (ClO4)," Journal of Chemical Research, vol. 40, no. 7, pp. 408-410, 2016.
S. Konar, et al., "Synthesis and characterization of mononuclear copper(II) complexes of pyridine 2-carboxamide," Journal of Chemical Sciences, vol. 118, no. 5, pp. 437-443, 2006. [Link]
H. Li, et al., "Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties," RSC Advances, vol. 10, no. 11, pp. 6373-6380, 2020. [Link]
M. A. El-Sayed, et al., "Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies," Molecules, vol. 27, no. 19, p. 6564, 2022. [Link]
H. R. Käsermann and A. von Zelewsky, "The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich," CHIMIA International Journal for Chemistry, vol. 70, no. 5, pp. 317-325, 2016.
I. Tomac, et al., "Tailoring copper(II) complexes with pyridine-4,5-dicarboxylate esters for anti-Candida activity," New Journal of Chemistry, vol. 45, no. 4, pp. 2029-2041, 2021. [Link]
A. A. El-Sherif, et al., "Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: syntheses, spectral, catalytic activity and an," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 128, pp. 543-552, 2014.
Chemistry LibreTexts, "Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes," LibreTexts Chemistry. [Link]
S. Karaderi, et al., "Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd," International Journal of Pharmaceutical Research & Allied Sciences, vol. 8, no. 2, pp. 1-9, 2019.
Y. L. Wang, et al., "A copper(II) complex with pyridine-2,6-dicarboxylic acid: Synthesis, characterization, thermal decomposition, bioactivity and interactions with herring sperm DNA," Polyhedron, vol. 100, pp. 223-230, 2015.
S. G. Mohamed, et al., "Synthesis and characterization of some Schiff base metal complexes," Journal of the Serbian Chemical Society, vol. 79, no. 10, pp. 1215-1227, 2014.
N. S. L. Ferdelman, et al., "Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes," Inorganic Chemistry, vol. 57, no. 17, pp. 10666-10676, 2018. [Link]
M. A. Neelakantan, et al., "UV–Vis spectra of complexes (1–6)
Wikipedia, "Transition metal pyridine complexes," Wikipedia, The Free Encyclopedia. [Link]
M. Vijayalakshmi and K. S. Nagaraja, "SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI," RASAYAN Journal of Chemistry, vol. 11, no. 2, pp. 857-864, 2018. [Link]
A. Kumar and P. P.
R. J. Deeth, "Electronic Spectroscopy of Transition Metal Complexes," Lecture Notes.
PrepChem, "Synthesis of pyridine-2-carboxylic acid," PrepChem. [Link]
S. Knecht, et al., "New electron correlation theories for transition metal chemistry," Chemical Society Reviews, vol. 45, no. 23, pp. 6547-6557, 2016. [Link]
National Center for Biotechnology Information, "6-Formylpyridine-2-carboxylic acid," PubChem Compound Database. [Link]
Validating 6-Formylpyridine-2-Carboxylic Acid HCl: Elemental Analysis vs. qNMR Standards
Executive Summary The Verdict: For 6-formylpyridine-2-carboxylic acid HCl (6-FPA·HCl), Combustion Elemental Analysis (EA) alone is often insufficient due to the molecule's propensity for hydration and aldehyde oxidation....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Verdict: For 6-formylpyridine-2-carboxylic acid HCl (6-FPA·HCl), Combustion Elemental Analysis (EA) alone is often insufficient due to the molecule's propensity for hydration and aldehyde oxidation. While EA remains the regulatory gold standard for establishing bulk purity (±0.4% tolerance), Quantitative NMR (qNMR) is the superior "performance" alternative for daily research validation. qNMR specifically distinguishes between the active aldehyde, its hydrate (gem-diol), and the oxidized dipicolinic acid impurity—nuances that EA aggregates into a single weight percentage.
Part 1: The Stoichiometric Challenge
6-Formylpyridine-2-carboxylic acid HCl presents a unique "Triple Threat" to standard analytical verification:
Hygroscopicity (HCl Salt): The hydrochloride salt avidly attracts atmospheric moisture, skewing %H and %O values.
Aldehyde Reactivity: The C-6 formyl group is susceptible to autoxidation to form 6-carboxypyridine-2-carboxylic acid (Dipicolinic Acid) , particularly in solution or if stored improperly.
Hydrate Formation: In the presence of water, the electron-deficient pyridine ring promotes the formation of a gem-diol at the aldehyde position, altering the molecular weight without necessarily destroying the compound.
Visualization: The Degradation & Hydration Cycle
The following diagram illustrates the structural shifts that confuse standard Elemental Analysis.
Part 2: Comparative Analysis of Validation Methods
This section compares the "product performance" of the standard EA method against modern alternatives.
Method A: Combustion Analysis (CHN/Cl)
The Traditional Standard
Mechanism: Flash combustion at >900°C.
Performance:
Pros: accepted by all major journals; absolute determination of bulk purity.
Cons: Destructive; requires ~5mg; cannot distinguish between water of hydration and wet solvent; blind to isomeric impurities (e.g., position of the aldehyde).
Pros: Extremely accurate for confirming the mono-hydrochloride salt form (vs. hemi- or di-HCl).
Cons: Tells you nothing about the organic skeleton stability.
Part 3: Experimental Data & Theoretical Baselines
Use the table below to benchmark your experimental results. Note how oxidation drastically lowers the Carbon percentage, while hydration raises Hydrogen.
Table 1: Theoretical Composition Benchmarks
Element
Target: 6-FPA · HCl
Impurity: Dipicolinic Acid · HCl
Impurity: Gem-Diol Hydrate · HCl
Formula
C₇H₆ClNO₃
C₇H₆ClNO₄
C₇H₈ClNO₄
MW ( g/mol )
187.58
203.58
205.60
Carbon (C)
44.82%
41.30% (↓ 3.5%)
40.89% (↓ 3.9%)
Hydrogen (H)
3.22%
2.97%
3.92% (↑ 0.7%)
Nitrogen (N)
7.47%
6.88%
6.81%
Chlorine (Cl)
18.90%
17.42%
17.24%
Pass/Fail Scenarios
Scenario 1 (Pass): Found C: 44.70%, H: 3.25%, N: 7.41%. (All within <0.2% deviation).
Scenario 2 (Fail - Wet): Found C: 43.10%, H: 3.80%. (Low C, High H indicates water absorption).
Scenario 3 (Fail - Oxidized): Found C: 41.50%. (Significant drop in C indicates conversion to Dipicolinic acid).
Part 4: Step-by-Step Validation Protocols
Protocol A: Sample Preparation for EA (Drying)
Critical: Do not overheat, as HCl can sublime or the aldehyde can polymerize.
Grind: Gently crush the crystals into a fine powder to release trapped solvent.
Vacuum Dry: Place in a drying pistol or vacuum oven.
Temp: 40–45°C (Do NOT exceed 60°C).
Pressure: < 5 mbar.
Time: 4–6 hours.
Desiccant: P₂O₅ (Phosphorus Pentoxide) is preferred over silica gel for HCl salts.
Seal: Transfer immediately to a nitrogen-flushed vial. Weighing for EA must be done rapidly to prevent re-absorption of atmospheric water.
Protocol B: qNMR Purity Assay
Recommended for verifying the "Aldehyde Integrity."
Solvent: Use DMSO-d6 (prevents hydrate formation better than D₂O).
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable Grade).
Preparation:
Weigh ~10 mg of 6-FPA·HCl (record exact mass
).
Weigh ~5 mg of IS (record exact mass
).
Dissolve both in 0.6 mL DMSO-d6.
Acquisition:
Relaxation delay (d1) ≥ 30 seconds (ensure full relaxation).
Pulse angle: 90°.
Scans: 16 or 32.
Calculation:
Where = Integral area, = Number of protons, = Molecular weight.[1]
Part 5: Validation Workflow Diagram
Use this decision tree to determine if your batch is suitable for drug development or sensitive synthesis.
References
Purity Evaluation via qNMR:
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1][2][3] Journal of Medicinal Chemistry, 2014.
Elemental Analysis Standards:
Babij, N. R., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022.
[4]
Synthesis and Characterization of Pyridine Aldehydes:
Lara, R. G., et al. "Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities." Bioorganic & Medicinal Chemistry Letters, 2003.[5]
Aldehyde Oxidation Pathways:
Travis, B. R., et al. "Oxidation of Aldehydes to Carboxylic Acids."[6] Organic Letters, 2003.[6]